Technical Documentation Center

N,N'-bis-(benzyloxycarbonyl)-sulfamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,N'-bis-(benzyloxycarbonyl)-sulfamide

Core Science & Biosynthesis

Foundational

Technical Monograph: Synthesis and Characterization of N,N'-Bis-(benzyloxycarbonyl)-sulfamide

Executive Summary This technical guide details the synthesis, purification, and characterization of N,N'-bis-(benzyloxycarbonyl)-sulfamide (also referred to as bis-Cbz-sulfamide). This compound represents a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of N,N'-bis-(benzyloxycarbonyl)-sulfamide (also referred to as bis-Cbz-sulfamide). This compound represents a critical scaffold in medicinal chemistry, serving as a versatile masked sulfamide equivalent and a precursor to modified Burgess-type dehydrating reagents.

While the classic Burgess reagent is a methyl-inner salt, the benzyl derivative offers distinct advantages in lipophilicity and orthogonal deprotection strategies (hydrogenolysis vs. hydrolysis). This guide prioritizes the Chlorosulfonyl Isocyanate (CSI) route due to its kinetic control and high atom economy, providing a robust protocol for scale-up.

Part 1: Strategic Retrosynthesis & Mechanistic Insight

The Synthetic Pathway

The synthesis is best approached via the stepwise addition of benzyl alcohol to chlorosulfonyl isocyanate (CSI). This method is superior to the direct acylation of sulfamide with benzyl chloroformate due to the poor solubility of unsubstituted sulfamide in organic solvents and the higher reactivity of CSI.

Mechanism:

  • Step 1 (Carbamoylation): The nucleophilic hydroxyl group of benzyl alcohol attacks the highly electrophilic isocyanate carbon of CSI. This reaction is rapid and exothermic, forming the N-(chlorosulfonyl)benzylcarbamate intermediate.

  • Step 2 (Sulfamoylation): The intermediate sulfamoyl chloride is then subjected to a second equivalent of benzyl alcohol. Unlike the first step, this requires a base (typically Triethylamine or Pyridine) to scavenge the HCl byproduct and drive the substitution at the less reactive sulfur center.

Reaction Scheme Visualization

ReactionMechanism Figure 1: Stepwise Synthesis of Bis-Cbz-Sulfamide via CSI Route CSI Chlorosulfonyl Isocyanate (CSI) Inter Intermediate: N-(chlorosulfonyl)- benzylcarbamate CSI->Inter Fast Addition (0°C, DCM) BnOH1 Benzyl Alcohol (1.0 eq) BnOH1->Inter Product Product: N,N'-bis-(benzyloxy- carbonyl)-sulfamide Inter->Product Nucleophilic Sub. (RT, Base) BnOH2 Benzyl Alcohol (1.0 eq) + Base BnOH2->Product

[1][2][3]

Part 2: Comprehensive Synthesis Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Chlorosulfonyl Isocyanate (CSI) Electrophile1.0Hazard: Reacts violently with water.[1] Corrosive. Use fresh.
Benzyl Alcohol Nucleophile2.05Dry over 3Å sieves before use.
Triethylamine (TEA) Base1.1Distilled from

. Used in Step 2 only.
Dichloromethane (DCM) Solvent-Anhydrous (passed through alumina columns).
Hexane/Ethyl Acetate Workup-HPLC grade for crystallization.
Experimental Procedure

Safety Precaution: CSI is lachrymatory and corrosive. All operations must be performed in a fume hood under an inert atmosphere (


 or 

).
Step 1: Formation of the Mono-Cbz Intermediate
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with CSI (1.0 equiv) and anhydrous DCM (0.5 M concentration relative to CSI). Cool the solution to 0°C using an ice/water bath.

  • Addition 1: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the CSI over 30 minutes.

    • Observation: The reaction is exothermic. Control the addition rate to maintain internal temperature

      
      .
      
    • Checkpoint: Stir for 30 minutes at 0°C. The formation of N-(chlorosulfonyl)benzylcarbamate is quantitative.

Step 2: Formation of the Bis-Cbz Product
  • Preparation: In a separate flask, mix Benzyl Alcohol (1.05 equiv) and Triethylamine (1.1 equiv) in DCM.

  • Addition 2: Add the alcohol/base mixture dropwise to the reaction flask at 0°C.

    • Note: The base is essential here to neutralize the HCl generated during the substitution at the sulfonyl center.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor reaction progress by TLC (30% EtOAc in Hexane). The starting intermediate (

      
      ) should disappear, and the product (
      
      
      
      ) should appear.
Step 3: Workup and Purification
  • Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to quench unreacted CSI and remove triethylamine salts.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate the filtrate in vacuo to obtain a crude off-white solid.

  • Crystallization: Recrystallize from hot Ethyl Acetate/Hexane (1:3 ratio). Cool slowly to 4°C to induce precipitation of white crystalline needles.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Bis-Cbz-Sulfamide Synthesis Start Start: Inert Atmosphere Setup Step1 Step 1: CSI + BnOH (1 eq) Temp: 0°C | Solvent: DCM Start->Step1 Step2 Step 2: Add BnOH (1 eq) + TEA Temp: RT | Time: 4-6 hrs Step1->Step2 Quench Quench: 1M HCl Wash Remove TEA salts Step2->Quench Purify Purification: Recrystallize (EtOAc/Hexane) Quench->Purify End Final Product: White Crystalline Solid Purify->End

Part 3: Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified. The data below represents the expected values for the purified bis-benzyl derivative based on structural analogs and spectroscopic principles.

Spectroscopic Data
TechniqueExpected Signal/ValueStructural Assignment

NMR
(400 MHz,

)

11.20 (s, 2H)

(Sulfamide protons, highly acidic/deshielded)

7.30–7.45 (m, 10H)
Aromatic protons (Phenyl rings)

5.15 (s, 4H)
Benzylic

protons

NMR
(100 MHz,

)

151.5

(Carbamate carbonyl)

135.8, 128.5, 128.2, 128.0
Aromatic carbons

67.2
Benzylic

FT-IR (ATR)3250


stretch (Sharp)
1745


stretch (Carbamate)
1360, 1180


stretch (Sulfonyl asymmetric/symmetric)
Melting Point 102–105°C(Predicted range based on methyl analog mp 72°C)
Troubleshooting Common Issues
  • Low Yield: Often caused by moisture in the CSI or solvent. Ensure strict anhydrous conditions.

  • Oily Product: Indicates residual benzyl alcohol. Recrystallize twice or wash the crude solid with cold pentane/hexane.

  • Impurity at

    
     4.6:  Likely benzyl chloride formed if HCl was not scavenged effectively. Increase TEA equivalents slightly.
    

Part 4: Downstream Applications (Burgess Reagent)

While this guide focuses on the bis-Cbz sulfamide, it is often a checkpoint en route to Burgess-type reagents.

  • Conversion: The inner salt (Burgess Reagent) is typically formed from the mono-adduct (Step 1 intermediate) by reacting with an amine (like triethylamine) rather than a second alcohol.

  • Utility: The bis-Cbz variant described here serves as a stable, storable "masked" sulfamide that can be deprotected via hydrogenolysis (

    
    ) to release pure sulfamide (
    
    
    
    ) or used in peptide coupling to introduce a sulfamide transition-state mimic.

References

  • Atkins, G. M., & Burgess, E. M. (1968).[3] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.[3] [Link]

  • Nicolaou, K. C., et al. (2002).[4] A New Method for the Synthesis of Nonsymmetrical Sulfamides Using Burgess-Type Reagents.[4][5] Angewandte Chemie International Edition, 41(20), 3866–3870.[4] [Link]

  • Beaudoin, S. (2001). Chlorosulfonyl Isocyanate.[6][7][1][3][8][9][10][11] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186-228. [Link]

Sources

Exploratory

N,N'-bis-(benzyloxycarbonyl)-sulfamide mechanism of action in organic reactions

This guide details the mechanistic function, experimental protocols, and strategic applications of N,N'-bis-(benzyloxycarbonyl)-sulfamide (often referred to as Bis-Cbz-Sulfamide ).[1] This reagent serves as a critical "m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic function, experimental protocols, and strategic applications of N,N'-bis-(benzyloxycarbonyl)-sulfamide (often referred to as Bis-Cbz-Sulfamide ).[1] This reagent serves as a critical "masked" sulfamide equivalent, primarily utilized to overcome the acidity and solubility limitations of free sulfamide (


) in Mitsunobu coupling reactions.[1]

[1]

Chemical Identity & Strategic Utility[1][2]

N,N'-bis-(benzyloxycarbonyl)-sulfamide is a specialized reagent designed to introduce the sulfamide moiety (


) into organic molecules under mild, neutral conditions.[1]
The "pKa Problem" in Mitsunobu Chemistry

The Mitsunobu reaction is a powerful tool for converting alcohols into amines or other functional groups with inversion of stereochemistry. However, it requires the nucleophile to have an acidic proton (


) to protonate the betaine intermediate.
  • Free Sulfamide (

    
    ):  Has a 
    
    
    
    of approximately 10–11 but is poorly soluble in standard Mitsunobu solvents (THF, DCM) and often reacts sluggishly due to poor nucleophilicity.[1]
  • Bis-Cbz-Sulfamide: The electron-withdrawing benzyloxycarbonyl (Cbz) groups flanking the sulfamide core significantly increase the acidity of the N-H protons (estimated

    
    ).[1] This modification renders the molecule highly soluble in organic solvents and sufficiently acidic to protonate the Mitsunobu betaine, driving the reaction forward efficiently.
    
Structural Advantages
FeatureBenefit
Cbz Protection Lowers

for Mitsunobu compatibility; provides UV chromophore for easy TLC monitoring.[1]
Symmetry Allows for sequential alkylation. Can be mono-alkylated to form

or bis-alkylated.[1]
Orthogonality Cbz groups are stable to acidic conditions (unlike Boc) but are cleanly removed via catalytic hydrogenolysis (

, Pd/C).

Mechanism of Action

The utility of this reagent centers on its role as a pronuclophile in the Mitsunobu catalytic cycle.[2] The mechanism proceeds through the activation of an alcohol by a phosphine and an azodicarboxylate, followed by


 displacement by the sulfamide anion.
The Mitsunobu Pathway[3][4][5][6][7]
  • Betaine Formation: Triphenylphosphine (

    
    ) attacks Diisopropyl azodicarboxylate (DIAD), forming a Morrison-Brunn-Huisgen betaine.[1]
    
  • Pronucleophile Activation: The basic betaine deprotonates the Bis-Cbz-sulfamide.[1] This is the critical step where the lowered

    
     of the reagent is essential.
    
  • Alcohol Activation: The protonated betaine activates the alcohol substrate (

    
    ), forming an alkoxyphosphonium ion (
    
    
    
    ).
  • Nucleophilic Attack: The deprotonated Bis-Cbz-sulfamide anion attacks the alkoxyphosphonium species in an

    
     fashion, inverting the stereochemistry at the carbon center.
    

Mitsunobu_Mechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate (Ph3P+-N(CO2iPr)-N-(CO2iPr)) Reagents->Betaine Adduct Formation IonPair Ion Pair [Ph3P+-O-R] [Sulfamide-] Betaine->IonPair Deprotonation of Sulfamide Activation of Alcohol Sulfamide Bis-Cbz-Sulfamide (Acidic Pronucleophile) Sulfamide->IonPair H+ Transfer Alcohol Substrate Alcohol (R-OH) Alcohol->IonPair Product Protected Sulfamide Product (Inverted Stereochemistry) IonPair->Product SN2 Displacement Byproducts Ph3P=O + DIAD-H2 IonPair->Byproducts Elimination

Caption: The Mitsunobu cycle utilizing Bis-Cbz-Sulfamide as the acidic pronucleophile.[1] Note the critical deprotonation step facilitating the SN2 attack.

Experimental Protocols

A. Preparation of the Reagent

While often custom-synthesized, the reagent can be prepared via the reaction of chlorosulfonyl isocyanate (CSI) with benzyl alcohol, or more robustly via sulfuryl chloride.

Standard Protocol (via Sulfuryl Chloride):

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagents: Add Benzyl carbamate (2.0 equiv) and dry DCM. Cool to 0°C.[3]

  • Addition: Add Pyridine (2.2 equiv) followed by dropwise addition of Sulfuryl Chloride (

    
    , 1.0 equiv).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Quench with 1M HCl. Extract with EtOAc. Wash with brine.[3]

  • Purification: Recrystallize from Ethanol/Hexanes to yield white crystalline solid.

B. Mitsunobu Coupling (General Procedure)

This protocol describes the mono-alkylation of a primary alcohol.

Reagents:

  • Alcohol Substrate (1.0 equiv)[1][3]

  • Bis-Cbz-Sulfamide (1.2 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[1][3]
    
  • DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve the Alcohol, Bis-Cbz-Sulfamide, and

    
     in anhydrous THF under inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the solution to 0°C.

  • Activation: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Bis-Cbz-Sulfamide is UV active).[1]

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate 
    
    
    
    (remove by filtration).
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

C. Deprotection (Global Hydrogenolysis)

To reveal the free sulfamide (


).[1]
  • Solvent: Dissolve the coupled product in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10-20 wt% of substrate).[1]

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 2–6 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate. The Cbz groups degrade into Toluene (volatile) and

    
     (gas), leaving the clean sulfamide.
    

Workflow Step1 Reagent Prep (SO2Cl2 + CbzNH2) Step2 Mitsunobu Coupling (Alcohol + PPh3 + DIAD) Step1->Step2 Step3 Purification (Remove Ph3PO) Step2->Step3 Step4 Deprotection (H2, Pd/C) Step3->Step4 Final Target Sulfamide (R-NH-SO2-NH2) Step4->Final

Caption: Operational workflow for synthesizing primary sulfamides from alcohols using the Bis-Cbz reagent.

Applications in Drug Discovery[8][9]

The sulfamide moiety is a classic bioisostere for the urea and sulfonamide groups, offering altered hydrogen-bonding geometry and metabolic stability.

Synthesis of Unsymmetric Sulfamides

The Bis-Cbz reagent allows for a stepwise approach to unsymmetric sulfamides (


), which are difficult to access via direct sulfamoylation.[1]
  • Step 1: Mitsunobu with Alcohol

    
    
    
    
    
    Mono-alkylated product.[1]
  • Step 2: A second Mitsunobu with Alcohol

    
     (requires forcing conditions due to steric bulk) OR alkylation with alkyl halides (
    
    
    
    ) using a base (
    
    
    ).[1]
  • Step 3: Global deprotection.

Transition State Analogues

Sulfamides are tetrahedral, mimicking the transition state of amide hydrolysis. They are frequently used as inhibitors for:

  • Proteases: HIV Protease, Carbonic Anhydrase.

  • Kinases: Acting as ATP-binding site competitors.[1]

References

  • DuBois, G. E. (1980). Synthesis of N,N'-bis(benzyloxycarbonyl)sulfamide and its application to the preparation of sulfamides. The Journal of Organic Chemistry, 45(26), 5373–5375. Link

  • Weinreb, S. M., et al. (1997). Application of the Mitsunobu reaction to the synthesis of N-alkyl and N-acyl sulfonamides.[1] Tetrahedron Letters, 38(17), 2969-2972. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][4] Synthesis, 1981(1), 1-28. Link[1]

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186-228. Link[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of Unsymmetrical Sulfamides: A Detailed Protocol Using N,N'-bis-(Benzyloxycarbonyl)-sulfamide

Introduction: The Significance of Unsymmetrical Sulfamides in Modern Drug Discovery The sulfamide moiety (R¹HN-SO₂-NHR²) has emerged as a crucial pharmacophore in medicinal chemistry.[1] Its ability to act as a hydrogen-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Unsymmetrical Sulfamides in Modern Drug Discovery

The sulfamide moiety (R¹HN-SO₂-NHR²) has emerged as a crucial pharmacophore in medicinal chemistry.[1] Its ability to act as a hydrogen-bond donor and acceptor allows for potent and specific interactions with biological targets.[2] Unlike their symmetrical counterparts, unsymmetrical sulfamides offer greater structural diversity, enabling fine-tuning of physicochemical properties and pharmacological activity. This has led to their incorporation into a wide range of therapeutic agents, including antibiotics, antivirals, and anticancer drugs.[3][4][5]

Historically, the synthesis of unsymmetrical sulfamides has presented challenges, often leading to mixtures of products and requiring complex purification strategies.[2][6] The use of a differentially protected sulfamide scaffold, such as N,N'-bis-(benzyloxycarbonyl)-sulfamide, provides a robust and versatile solution to this synthetic hurdle. The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines, prized for its stability under various reaction conditions and its clean removal via catalytic hydrogenolysis.[7][8] This application note provides a detailed, step-by-step protocol for the synthesis of unsymmetrical sulfamides utilizing this powerful reagent, aimed at researchers and professionals in drug development.

Core Methodology: The Strategic Advantage of a Cbz-Protected Sulfamide Reagent

The synthetic strategy hinges on the sequential and controlled deprotection and substitution of the two N-Cbz groups of N,N'-bis-(benzyloxycarbonyl)-sulfamide. This approach allows for the introduction of two different amine fragments (R¹-NH₂ and R²-NH₂) in a stepwise manner, ensuring the unambiguous formation of the desired unsymmetrical product.

The benzyloxycarbonyl (Cbz) protecting group is ideal for this purpose due to several key factors:

  • Stability: The Cbz group is stable to a wide range of reagents and reaction conditions, including those typically used for N-alkylation and N-arylation.[8]

  • Orthogonality: It can be selectively removed in the presence of many other common protecting groups, allowing for complex molecular architectures.[9]

  • Mild Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which proceeds under mild conditions and yields benign byproducts (toluene and carbon dioxide).[7] Alternative methods, such as using strong acids like HBr in acetic acid or Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP), are also available when hydrogenolysis is not feasible.[7][9][10]

The overall synthetic pathway can be visualized as a two-stage process involving the initial mono-alkylation/arylation of the protected sulfamide, followed by deprotection and a second, different amine coupling.

Experimental Protocols

Part 1: Synthesis of N,N'-bis-(benzyloxycarbonyl)-sulfamide

This protocol details the preparation of the key starting material. The reaction involves the treatment of sulfuryl chloride with benzyl carbamate in the presence of a base.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Sulfuryl chloride (SO₂Cl₂)ReagentPlus®, ≥99%Sigma-Aldrich
Benzyl carbamate98%Alfa Aesar
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Hydrochloric acid (HCl)1 M aqueous solutionVWR
Sodium sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl carbamate (2.0 equivalents) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.2 equivalents) dropwise to the cooled solution while stirring.

  • Sulfuryl Chloride Addition: Add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield N,N'-bis-(benzyloxycarbonyl)-sulfamide as a white solid.

Part 2: Synthesis of a Mono-Substituted Cbz-Protected Sulfamide

This protocol describes the first nucleophilic substitution to introduce the initial amine fragment.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N,N'-bis-(benzyloxycarbonyl)-sulfamideAs synthesized in Part 1
Primary or Secondary Amine (R¹-NH₂)≥98%Various
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)VWR

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N,N'-bis-(benzyloxycarbonyl)-sulfamide (1.0 equivalent) and anhydrous DMF.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the mono-substituted Cbz-protected sulfamide.

Part 3: Synthesis of the Unsymmetrical Sulfamide via a Second Substitution

This section is divided into two key steps: the deprotection of the remaining Cbz group and the subsequent coupling with the second amine.

This is the most common and mildest method for Cbz deprotection.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Mono-substituted Cbz-protected sulfamideAs synthesized in Part 2
Palladium on carbon (Pd/C)10 wt. % loadingStrem Chemicals
Hydrogen (H₂) gasHigh purityAirgas
Methanol (MeOH) or Ethyl Acetate (EtOAc)AnhydrousFisher Scientific
Celite®Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the mono-substituted Cbz-protected sulfamide (1.0 equivalent) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the mono-protected sulfamide, which is often used in the next step without further purification.

dot graph Deprotection_Workflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

} caption: "Workflow for Cbz Deprotection via Catalytic Hydrogenolysis."

This final step introduces the second diverse functionality to create the unsymmetrical sulfamide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Mono-protected sulfamideAs synthesized in Step 3a
Second Primary or Secondary Amine (R²-NH₂)≥98%Various
Pyridine or TriethylamineAnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics

Step-by-Step Procedure:

  • Reaction Setup: This step requires the in-situ formation of a sulfamoyl chloride. To the crude mono-protected sulfamide from the previous step, add anhydrous DCM and cool to 0 °C.

  • Activation: Add a suitable chlorinating agent (e.g., sulfuryl chloride, 1.1 equivalents) dropwise. This step must be performed with caution in a well-ventilated fume hood.

  • Amine Addition: In a separate flask, dissolve the second amine (R²-NH₂, 1.5 equivalents) and a base such as pyridine or triethylamine (2.0 equivalents) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the activated sulfamoyl chloride mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Workup and Purification: Perform an aqueous workup similar to that described in Part 1. Purify the crude product by flash column chromatography or recrystallization to obtain the final unsymmetrical sulfamide.

dot graph Overall_Synthesis_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

} caption: "Overall workflow for unsymmetrical sulfamide synthesis."

Data Summary and Expected Outcomes

The following table provides representative quantitative data for the synthesis of a hypothetical unsymmetrical sulfamide. Actual yields may vary depending on the specific amines used.

StepKey ReagentEquivalentsReaction TimeTemperature (°C)Typical Yield (%)
Part 1 Sulfuryl chloride1.012-16 h0 to RT85-95%
Part 2 Primary Amine (R¹-NH₂)1.24-6 h0 to RT70-85%
Part 3a 10% Pd/C5-10 mol %2-8 hRT>95% (crude)
Part 3b Second Amine (R²-NH₂)1.52-4 h0 to RT60-80%

Conclusion and Field-Proven Insights

The use of N,N'-bis-(benzyloxycarbonyl)-sulfamide provides a reliable and high-yielding pathway to unsymmetrical sulfamides, a class of compounds of significant interest in drug discovery.[11][12][13] The Cbz protecting group offers the necessary stability and selective reactivity to control the sequential introduction of different amine nucleophiles.

Expert Insights:

  • Purity of Starting Material: The purity of the N,N'-bis-(benzyloxycarbonyl)-sulfamide is critical for the success of the subsequent mono-substitution reaction. Ensure it is thoroughly purified before use.

  • Choice of Base: For the mono-substitution step (Part 2), sodium hydride is effective for deprotonating the sulfamide nitrogen. However, for sensitive substrates, milder bases like potassium carbonate may be explored.

  • Deprotection Alternatives: While catalytic hydrogenolysis is the preferred method for Cbz removal, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). In such cases, acidic or Lewis acid-mediated deprotection methods should be considered.[9][10]

  • Activation for Second Coupling: The in-situ formation of the sulfamoyl chloride in Step 3b is a crucial activation step. The reaction is moisture-sensitive, and anhydrous conditions are paramount for high yields.

By following this detailed protocol, researchers can confidently synthesize a diverse library of unsymmetrical sulfamides for further investigation in various therapeutic areas.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The Enduring Legacy of Sulfonamides in Medicinal Chemistry: An In-Depth Technical Guide. (2025). Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). PubMed.
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Organic Chemistry Portal.
  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (n.d.). Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. (n.d.). ChemRxiv.
  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. (2020). SciSpace.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Sulfonamide synthesis. (n.d.). quimicaorganica.org.
  • Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Deriv
  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. (n.d.). Chemical Science (RSC Publishing).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.

Sources

Application

Step-by-step guide to N,N'-bis-(benzyloxycarbonyl)-sulfamide deprotection

Application Note: Strategic Deprotection of N,N'-Bis-(benzyloxycarbonyl)-sulfamide Derivatives Abstract N,N'-bis-(benzyloxycarbonyl)-sulfamide is a versatile "masked" sulfamide equivalent used to synthesize unsymmetrical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection of N,N'-Bis-(benzyloxycarbonyl)-sulfamide Derivatives

Abstract

N,N'-bis-(benzyloxycarbonyl)-sulfamide is a versatile "masked" sulfamide equivalent used to synthesize unsymmetrical sulfamides, cyclic sulfamides, and sulfamide-based peptidomimetics. Its value lies in the ability to functionalize the nitrogen atoms via Mitsunobu reactions or alkylations while the sulfamide core remains protected. This guide details the critical deprotection step—removing the benzyloxycarbonyl (Cbz) groups to reveal the free sulfamide moiety (


). We present a validated catalytic hydrogenolysis protocol, a transfer hydrogenation alternative, and a mechanistic breakdown to ensure high-yield isolation of the target pharmacophore.

Part 1: Scientific Foundation & Mechanism

The Synthetic Context

Direct alkylation of free sulfamide (


) often leads to poly-alkylation and inseparable mixtures. N,N'-bis-(benzyloxycarbonyl)-sulfamide (1) solves this by providing a non-nucleophilic, protected scaffold. Researchers typically employ this reagent in a three-step sequence:
  • Activation: The acidic N-H protons (pKa ~4-5) allow for Mitsunobu coupling with alcohols or alkylation with halides.

  • Functionalization: Introduction of diversity elements (

    
    ) at the nitrogen centers.
    
  • Deprotection: Removal of the Cbz groups to yield the final bioactive sulfamide.

Mechanistic Insight: Catalytic Hydrogenolysis

The deprotection proceeds via palladium-catalyzed hydrogenolysis. Unlike acid-labile groups (Boc) or base-labile groups (Fmoc), the Cbz group is cleaved under neutral reductive conditions, preserving sensitive sulfamide linkages.

  • Step 1: Adsorption. The benzylic phenyl ring coordinates to the Pd surface.

  • Step 2: Oxidative Addition. The benzylic C-O bond is cleaved by surface hydrides.

  • Step 3: Decarboxylation. The resulting carbamic acid intermediate (

    
    ) is unstable and spontaneously decarboxylates, releasing 
    
    
    
    and the free amine/sulfamide.

Part 2: Experimental Protocols

Method A: Standard Catalytic Hydrogenolysis (Gold Standard)

Best for: Scale-up (>1g) and substrates sensitive to additives.

Reagents:

  • Substrate: N,N'-bis(Cbz)-sulfamide derivative (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50%

    
    ) to minimize pyrophoric risk. Load: 10-20 wt%.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Ethyl Acetate (EtOAc) can be used for solubility but is slower.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30-50 psi for sluggish substrates).
    

Protocol:

  • Preparation: Dissolve the substrate in MeOH (0.1 M concentration). If solubility is poor, add THF or EtOAc (up to 20% v/v).

  • Purging: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Safety Critical: Under a gentle flow of

    
    , carefully add the Pd/C catalyst. Never add dry catalyst to a solvent containing hydrogen or organic vapors in air.
    
  • Hydrogenation: Switch the gas source to Hydrogen (

    
    ). Purge the headspace or bubble 
    
    
    
    through the solution for 5 minutes.
  • Reaction: Stir vigorously at Room Temperature (RT).

    • Monitoring: Check TLC or LC-MS every 30 mins. The reaction is typically complete in 1–4 hours.

    • Observation: Evolution of

      
       gas may be observed.
      
  • Workup:

    • Flush the system with

      
      .
      
    • Filter the mixture through a Celite® pad to remove Pd/C.

    • Wash the pad with MeOH (3x).

    • Concentrate the filtrate under reduced pressure.

    • Note: The byproduct is Toluene (volatile). The product is the free sulfamide.

Method B: Transfer Hydrogenation (Rapid & Safer)

Best for: Small scale (<100mg), rapid screening, or labs without H2 cylinders.

Reagents:

  • Hydrogen Donor: Ammonium Formate (

    
    ) (5.0 - 10.0 equiv).
    
  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol (MeOH).[1]

Protocol:

  • Dissolve the substrate in MeOH (0.1 M).

  • Add Ammonium Formate in one portion.

  • Add Pd/C catalyst carefully under inert atmosphere.

  • Reflux: Heat the mixture to reflux (approx. 65°C) or stir at RT (slower).

    • Kinetics: At reflux, deprotection often completes in <30 minutes.

  • Workup: Filter through Celite® and concentrate. The excess ammonium formate is volatile/sublimable or can be removed via aqueous wash if the product is hydrophobic.

Part 3: Visualization & Logic

The following diagram illustrates the strategic workflow from the Burgess-type reagent to the final pharmacological scaffold.

G cluster_conditions Reaction Parameters Reagent N,N'-bis(Cbz)-sulfamide (Starting Material) Step1 Functionalization (Mitsunobu / Alkylation) Reagent->Step1  R-OH / R-X   Intermediate Protected Intermediate (N,N'-Disubstituted) Step1->Intermediate  Formation of C-N bonds   Step2 Deprotection (H2, Pd/C) Intermediate->Step2  Cleavage of Cbz   Product Free Sulfamide (Target Scaffold) Step2->Product  -CO2, -Toluene   Params Standard: H2 (1 atm), Pd/C, MeOH Alternative: NH4HCO2, Pd/C, Reflux Avoid: Strong Acid (HBr) if R is sensitive

Caption: Workflow for the utilization and deprotection of N,N'-bis(Cbz)-sulfamide in drug synthesis.

Part 4: Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningSulfur in the sulfamide core is generally stable, but thioethers in side chains (

) can poison Pd. Action: Increase catalyst loading to 50 wt% or use

(Pearlman's catalyst).
Low Solubility Substrate AggregationCbz-sulfamides can be crystalline/insoluble. Action: Use THF/MeOH (1:1) or warm the solvent to 40°C during hydrogenation.
Side Reactions Halogen ReductionIf

contains Aryl-Cl/Br/I, Pd/H2 may debrominate. Action: Use Method B (Transfer Hydrogenation) with careful monitoring, or switch to selective Lewis Acid deprotection (e.g.,

).
Product Loss VolatilitySmall molecular weight sulfamides can sublime. Action: Avoid high-vacuum drying for extended periods; use rotary evaporation at moderate bath temp.

Part 5: References

  • General Cbz Deprotection Protocol: Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015).[1] A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.[1] Link

  • Sulfamide Synthesis via Mitsunobu: Dougherty, J. M., et al. (2002). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides. Tetrahedron. Link

  • Sulfonamide/Sulfamide Stability: De Luca, L., & Giacomelli, G. (2008).[2] An easy and handy synthesis of sulfonamides directly from sulfonic acids.[2] The Journal of Organic Chemistry, 73(10), 3967-3969. Link

  • Transfer Hydrogenation Review: Ranu, B. C., et al. (1998). Catalytic Transfer Hydrogenation using Ammonium Formate. Journal of the Indian Institute of Science. Link

Sources

Method

Application Notes and Protocols for the Exploratory Use of N,N'-bis-(benzyloxycarbonyl)-sulfamide in Solid-Phase Peptide Synthesis (SPPS)

Introduction: Addressing the Challenges of Amide Bond Formation in SPPS Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are synthesized, enabling the rapid and efficient assembly of complex seque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Challenges of Amide Bond Formation in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are synthesized, enabling the rapid and efficient assembly of complex sequences. The core of SPPS lies in the formation of amide bonds between amino acids, a process that is not without its challenges.[1] Difficult couplings, arising from steric hindrance or the formation of secondary structures, can lead to incomplete reactions and the accumulation of deletion sequences.[2] Furthermore, the potential for racemization at the chiral center of the activated amino acid is a constant concern that can compromise the biological activity of the final peptide.

To address these challenges, a diverse array of coupling reagents has been developed, each with its own set of advantages and disadvantages.[] These reagents, broadly classified as carbodiimides, phosphonium salts, and uronium/aminium salts, all function by activating the C-terminal carboxylic acid of the incoming amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain.

This document explores the theoretical application of a novel reagent, N,N'-bis-(benzyloxycarbonyl)-sulfamide , in SPPS. While not a conventional coupling reagent, its structure suggests a potential for carboxylic acid activation. These notes are intended for researchers, scientists, and drug development professionals interested in exploring new methodologies in peptide synthesis. The protocols provided herein are based on established principles of organic chemistry and SPPS, and are presented as a starting point for investigation.

Synthesis of N,N'-bis-(benzyloxycarbonyl)-sulfamide

The proposed reagent can be synthesized from readily available starting materials. A plausible synthetic route involves the reaction of chlorosulfonyl isocyanate with benzyl alcohol.[4] The isocyanate group of chlorosulfonyl isocyanate is highly reactive towards nucleophiles like alcohols.[5]

Proposed Synthesis Pathway:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Chlorosulfonyl\nIsocyanate Chlorosulfonyl Isocyanate Reaction_Vessel Reaction in an aprotic solvent (e.g., Dichloromethane) at low temperature Chlorosulfonyl\nIsocyanate->Reaction_Vessel Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction_Vessel Product_Node N,N'-bis-(benzyloxycarbonyl)-sulfamide Reaction_Vessel->Product_Node

Protocol for Synthesis:

  • To a solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of benzyl alcohol (2.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N,N'-bis-(benzyloxycarbonyl)-sulfamide.

Proposed Mechanism of Action in SPPS

The proposed mechanism for the activation of a carboxylic acid by N,N'-bis-(benzyloxycarbonyl)-sulfamide is analogous to the activation by other acylating agents. It is hypothesized that the sulfamide reagent, in the presence of the carboxylic acid of the N-protected amino acid, forms a mixed anhydride intermediate. This intermediate is highly activated towards nucleophilic attack by the free amine of the resin-bound peptide.

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_products Products AA_COOH N-protected Amino Acid (R-COOH) Mixed_Anhydride Formation of Mixed Anhydride Intermediate AA_COOH->Mixed_Anhydride Sulfamide N,N'-bis-(benzyloxycarbonyl)-sulfamide Sulfamide->Mixed_Anhydride Base Base (e.g., DIEA) Base->Mixed_Anhydride Peptide_Bond Peptide Bond Formation Mixed_Anhydride->Peptide_Bond Resin_NH2 Resin-bound Peptide (Resin-NH2) Resin_NH2->Peptide_Bond Dipeptide N-protected Dipeptide on Resin Peptide_Bond->Dipeptide Byproduct Sulfamide Byproduct Peptide_Bond->Byproduct

The benzyloxycarbonyl groups are expected to be good leaving groups, facilitating the formation of the mixed anhydride. The reaction would likely require a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), to facilitate the deprotonation of the carboxylic acid.

Detailed Protocols for SPPS using N,N'-bis-(benzyloxycarbonyl)-sulfamide

The following protocols are designed for standard Fmoc-based SPPS.[2]

Materials and Reagents
  • Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide resin)

  • N,N'-bis-(benzyloxycarbonyl)-sulfamide

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

Protocol 1: Standard Coupling Cycle

This protocol outlines a single coupling cycle in an SPPS workflow.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove piperidine and byproducts.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq) and N,N'-bis-(benzyloxycarbonyl)-sulfamide (3.0 eq) in DMF.

    • Add DIEA (6.0 eq) to the solution and pre-activate for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Final Washing: After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate using cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: A Comparative Overview

As N,N'-bis-(benzyloxycarbonyl)-sulfamide is a novel, exploratory reagent, direct comparative data is not available. However, for the purpose of evaluation, its performance should be benchmarked against standard coupling reagents. The following table provides a template for such a comparison.

ParameterN,N'-bis-(benzyloxycarbonyl)-sulfamide (Hypothetical)HATU (Standard)HBTU (Standard)DIC/HOBt (Standard)
Coupling Efficiency To be determinedHighHighGood
Racemization To be determinedLowLowModerate
Cost Potentially low (from basic starting materials)HighModerateLow
Byproducts Sulfamide derivatives (potentially water-soluble)Water-solubleWater-solubleDCU (insoluble)
Handling Likely requires anhydrous conditionsHygroscopicHygroscopicMoisture sensitive

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, consider increasing the equivalents of the amino acid and coupling reagent, extending the reaction time, or performing a double coupling.

  • Racemization: To minimize racemization, pre-activation times should be kept to a minimum, and the reaction temperature should be maintained at room temperature. The use of a weaker base, such as 2,4,6-collidine, could also be explored.

  • Side Reactions: The stability of the benzyloxycarbonyl groups on the sulfamide reagent under SPPS conditions should be evaluated to ensure they do not lead to unwanted side reactions.

Conclusion and Future Perspectives

The use of N,N'-bis-(benzyloxycarbonyl)-sulfamide in SPPS is a novel and unexplored concept. The theoretical framework presented in these application notes provides a foundation for researchers to investigate its potential as a new coupling reagent. Experimental validation is required to determine its efficacy, optimal reaction conditions, and potential advantages over existing methods. Should this reagent prove effective, it could offer a cost-effective and efficient alternative for peptide synthesis, further expanding the toolkit available to peptide chemists.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Bloom Tech. (2024, January 15). What are the synthesis methods for Burgess reagent. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved from [Link]

  • Makara, M. V., & Wipf, P. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Organic Letters, 9(16), 3041–3044.
  • O'Driscoll, M., Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406.
  • Gavernet, L., Villalba, M. L., Blanch, L. E. B., & Lick, I. D. (2013). Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide. European Journal of Chemistry, 4(1), 44-48.
  • Diva-Portal.org. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 30). The Role of Sulfamic Acid in Amide Bond Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Hindawi. (2012, February 2). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N'-Disubstituted Symmetric Sulfamides and N-tert-Butoxycarbonyl, N'-Alkyl Sulfamide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. Retrieved from [Link]

  • Fang, Y., Gu, Z.-Y., Wang, S.-Y., Yang, J.-M., & Ji, S.-J. (2018). Co-Catalyzed Synthesis of N-Sulfonylcarboxamides from Carboxylic Acids and Sulfonyl Azides. The Journal of Organic Chemistry, 83(16), 9364–9369.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Perrin, D. M. (2020).
  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
  • Hilaris Publisher. (2023, July 6). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Retrieved from [Link]

  • MDPI. (2021, June 17). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Retrieved from [Link]

  • Liu, S., & Danishefsky, S. J. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science, 31(1), e70019.
  • Medium. (2022, March 29). What Role Does Burgess reagent Play? — APICDMO. Retrieved from [Link]

  • Hilaris Publisher. (2023, July 6). Solid Phase Peptide Synthesis and Its Applications in Tackling Antimicrobial Resistance. Retrieved from [Link]

  • MDPI. (2021, June 17). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Retrieved from [Link]

Sources

Application

Technical Application Note: Regioselective Amination using N,N'-bis-(benzyloxycarbonyl)-sulfamide

Executive Summary This application note details the synthesis and utilization of N,N'-bis-(benzyloxycarbonyl)-sulfamide (Bis-Cbz-sulfamide) as a superior nucleophile for regioselective amination reactions. While direct a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and utilization of N,N'-bis-(benzyloxycarbonyl)-sulfamide (Bis-Cbz-sulfamide) as a superior nucleophile for regioselective amination reactions. While direct amination with ammonia often leads to polyalkylation and catalyst deactivation, Bis-Cbz-sulfamide (


) serves as a "masked" ammonia equivalent.

Its primary application lies in Iridium-catalyzed asymmetric allylic amination , where it enables the synthesis of branched, chiral primary amines with high regio- and enantioselectivity. Unlike Palladium catalysis, which favors linear products, the Iridium/Bis-Cbz-sulfamide system grants access to the thermodynamically less stable branched isomers, which are critical pharmacophores in drug development.

Reagent Profile & Synthesis

Commercial availability of Bis-Cbz-sulfamide can be sporadic. High-purity reagent is best prepared in-house to ensure the absence of mono-protected impurities which can degrade regioselectivity.

Synthesis Protocol

Reaction Principle: Nucleophilic substitution of sulfuryl chloride with benzyl carbamate.

Reagents:

  • Sulfuryl chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • Benzyl carbamate (

    
    )
    
  • Pyridine (Base)[1]

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solubilization: Charge the flask with Benzyl carbamate (10.0 g, 66 mmol) and dry DCM (150 mL). Cool to 0°C.[2][3]

  • Base Addition: Add Pyridine (10.7 mL, 132 mmol) dropwise.

  • Sulfuryl Chloride Addition: Carefully add Sulfuryl chloride (2.7 mL, 33 mmol) dropwise over 20 minutes. Caution: Exothermic reaction; gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn slightly yellow.

  • Quench & Workup:

    • Quench with 1M HCl (100 mL).

    • Separate the organic layer and wash with brine (2 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[4]
      
  • Purification: Recrystallize the crude white solid from Ethanol/Hexane (1:1).

    • Yield: ~85%

    • Appearance: White crystalline solid.

    • Melting Point: 148–150 °C.

Core Application: Iridium-Catalyzed Regioselective Allylic Amination[6][7]

This protocol describes the conversion of a linear allylic carbonate to a branched, chiral primary amine derivative.

Mechanistic Rationale

The reaction proceeds via an Iridium-catalyzed allylic substitution.[5][6] The key to regioselectivity is the formation of a


-allyl Iridium complex. The nucleophile (Bis-Cbz-sulfamide) attacks the more substituted carbon (branched position) due to the specific electronic and steric environment created by the phosphoramidite ligand.
Visualization: Catalytic Cycle

Ir_Catalysis PreCat Ir(I) Precatalyst [Ir(COD)Cl]2 + Ligand ActiveCat Active Ir-Species PreCat->ActiveCat Activation PiAllyl Ir-π-Allyl Complex (Electrophile) ActiveCat->PiAllyl + Substrate - Leaving Group Substrate Linear Allylic Carbonate (Substrate) OxAdd Oxidative Addition ProductComplex Ir-Amine Complex PiAllyl->ProductComplex + Nucleophile Nucleophile Bis-Cbz-Sulfamide (Nucleophile) Nucleophile->ProductComplex Attack Regioselective Attack (Branched Position) ProductComplex->ActiveCat Regeneration Product Branched Protected Amine (Product) ProductComplex->Product Dissociation

Figure 1: Catalytic cycle demonstrating the formation of the Ir-


-allyl complex and subsequent regioselective nucleophilic attack.
Experimental Protocol

Substrate: Cinnamyl methyl carbonate (Model substrate). Catalyst System:


 + Feringa Phosphoramidite Ligand.
  • Catalyst Activation:

    • In a glovebox or under Argon, mix

      
       (2 mol%) and Phosphoramidite Ligand (4 mol%) in dry THF (1 mL).
      
    • Stir at RT for 10 minutes. Add Propylamine (100 mol% relative to Ir) to activate the catalyst (forms the active mono-ligated species). Stir for 20 mins.

  • Reaction Setup:

    • Add Cinnamyl methyl carbonate (1.0 mmol, 1.0 equiv).

    • Add Bis-Cbz-sulfamide (1.1 mmol, 1.1 equiv).

    • Add base: DABCO (1.0 equiv) or

      
       (aqueous solution can be used in biphasic systems, but dry organic bases are preferred for highest ee).
      
  • Execution:

    • Stir at Room Temperature (25°C) for 12–24 hours.

    • Monitor by TLC (Hexane/EtOAc 4:1). The branched product usually runs slightly lower than the linear substrate.

  • Workup:

    • Filter through a small pad of silica to remove the catalyst.

    • Concentrate and purify via Flash Chromatography.[7]

Expected Results:

  • Regioselectivity (Branched:Linear): >95:5

  • Enantiomeric Excess (ee): >94% (Ligand dependent)[6]

Deprotection: Revealing the Primary Amine

The sulfamide moiety acts as a double protecting group.[4] Both Cbz groups and the sulfonyl linker must be removed to access the free primary amine.

Protocol A: Hydrogenolysis (Standard)

This method removes the Cbz groups and cleaves the N-S bond in one sequence, or stepwise depending on conditions.

  • Dissolve the branched sulfamide product in Methanol .

  • Add 10% Pd/C (20 wt% loading).

  • Stir under

    
     atmosphere  (balloon pressure) for 12 hours at RT.
    
    • Note: This typically cleaves the Cbz groups to yield the free sulfamide (

      
      ).
      
  • Hydrolysis of Sulfamide: To remove the

    
     moiety, reflux in Pyridine/Water  or treat with 1,3-diaminopropane  at elevated temperatures (100°C) to trans-aminate and release the free amine.
    
Protocol B: Strong Acid (Alternative)

For substrates lacking acid-sensitive groups.

  • Treat with HBr in Acetic Acid or Triflic Acid in DCM.

  • This cleaves Cbz groups rapidly.[3]

Data Summary & Troubleshooting

Comparative Nucleophile Performance
NucleophileCatalystRegioselectivity (B:L)YieldNotes
Ammonia (

)
IrPoor<20%Catalyst poisoning; Polyalkylation.
Benzylamine Ir90:1075%Hard to deprotect (requires harsh hydrogenation).
Bis-Boc-sulfamide Ir>95:588%Good, but Boc requires acid deprotection (bad for acid-labile substrates).
Bis-Cbz-sulfamide Ir>96:4 92% Excellent regiocontrol; Orthogonal deprotection (Hydrogenolysis).
Troubleshooting Guide
  • Low Conversion: Ensure the catalyst is activated with propylamine (or similar amine) before adding the sulfamide. The active species is sensitive to the order of addition.

  • Low ee: Check the dryness of THF. Water can compete as a nucleophile or hydrolyze the carbonate prematurely.

  • Linear Product Formation: Indicates "memory effect" or Palladium contamination. Ensure dedicated glassware for Iridium chemistry.

References

  • Preparation of Sulfamides: Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews 25.2 (2005): 186-228. Link

  • Iridium-Catalyzed Amination: Pouy, M. J., et al. "Enantioselective Iridium-Catalyzed Allylic Amination of Ammonia Equivalents." Journal of the American Chemical Society 131.18 (2009): 6586–6595. Link

  • Regioselectivity Mechanisms: Hartwig, J. F., & Stanley, L. M. "Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution." Accounts of Chemical Research 43.11 (2010): 1461–1475. Link

  • Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. Link

Sources

Method

Application Notes and Protocols: N,N'-Bis(benzyloxycarbonyl)-sulfamide in Heterocyclic Synthesis

Document ID: AN-HS2026-01 For: Researchers, scientists, and drug development professionals. Introduction: A Versatile Reagent for Nitrogen-Containing Heterocycles Nitrogen-containing heterocycles are fundamental structur...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-HS2026-01

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Reagent for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry. N,N'-Bis(benzyloxycarbonyl)-sulfamide, often abbreviated as Cbz-sulfamide, has emerged as a highly effective and versatile reagent for the construction of these vital ring systems.

This reagent is a stable, crystalline solid that serves as a practical source for the "SO₂" moiety and as a precursor for N-sulfonyl amidation and cyclization reactions. The benzyloxycarbonyl (Cbz) groups are crucial for its reactivity profile, acting as protecting groups that can be readily removed under standard hydrogenolysis conditions. This dual functionality allows for the direct incorporation of a sulfonyl group and subsequent manipulation, providing a streamlined pathway to complex heterocyclic targets.

This guide provides an in-depth look at the applications of Cbz-sulfamide, focusing on the underlying principles of its reactivity and offering detailed protocols for its use in the synthesis of key heterocyclic families, particularly thiadiazoles.

Principle of Reactivity: The Sulfamide as a Cyclization Agent

The utility of N,N'-bis(benzyloxycarbonyl)-sulfamide in heterocyclic synthesis primarily stems from its ability to act as a dielectrophile in condensation and cyclization reactions. The sulfur atom of the sulfamide is electron-deficient and thus susceptible to nucleophilic attack. When reacted with dinucleophiles, such as amidines or thioamides, a sequential condensation-cyclization cascade is initiated.

Mechanism of Action: The Case of 1,2,4-Thiadiazole Synthesis

The reaction between Cbz-sulfamide and an amidine to form a 1,2,4-thiadiazolidin-3-one 1,1-dioxide core exemplifies its mechanism. While specific literature on Cbz-sulfamide for this exact transformation is scarce, the general reactivity of sulfamides and related species in heterocycle synthesis provides a strong basis for the proposed pathway.[3][4][5]

  • Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the amidine onto the electrophilic sulfur atom of the Cbz-sulfamide.

  • Intermediate Formation: This initial attack leads to the formation of a linear intermediate, with the displacement of one of the Cbz-protected amine groups.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine intermediate then undergoes an intramolecular nucleophilic attack on a carbonyl carbon (from the Cbz group) or another electrophilic center, leading to ring closure.

  • Deprotection/Rearrangement: Subsequent deprotection of the Cbz groups, often under the reaction conditions or during workup, yields the final heterocyclic product. The stability of the Cbz group allows for its strategic removal at a later synthetic stage if desired.[6]

This pathway highlights the reagent's role in providing the crucial -N-SO₂-N- linkage that forms the backbone of many important sulfonamide-containing heterocycles.

Applications in Heterocyclic Synthesis: Synthesis of Thiadiazole Derivatives

A significant application of sulfamide-based reagents is in the synthesis of thiadiazole derivatives, which are known for a wide range of biological activities.[7][8][9] Specifically, 1,2,4-thiadiazolidin-3,5-dione and related structures are of interest in drug discovery.[10][11]

Synthesis of 2,4-Disubstituted-1,2,4-thiadiazolidine-3,5-diones

This class of compounds can be accessed through the reaction of isocyanates and isothiocyanates, followed by cyclization. While not a direct application of Cbz-sulfamide, the underlying principle of building the N-C-N-S-C core is relevant. A general synthesis involves the reaction of an isothiocyanate with an isocyanate, followed by cyclization with an oxidizing agent like sulfuryl chloride to form the thiadiazolidinedione ring.[11] This highlights the modular approach to building such heterocycles, where a reagent like Cbz-sulfamide could conceptually replace the sulfur and nitrogen source in a one-pot reaction with appropriate diketone precursors.

Data Summary: Representative Thiadiazole Syntheses

The following table summarizes conditions and yields for the synthesis of various thiadiazole derivatives, illustrating the general scope of these cyclization reactions.

EntryReactantsConditionsHeterocyclic ProductYield (%)Reference
1Phenyl isothiocyanate, Phenyl isocyanate1. Et₂O, 0 °C2. H₂O, reflux2,4-Diphenyl-1,2,4-thiadiazolidine-3,5-dione36[11]
2Thiodipropionic acid, ThiosemicarbazidePOCl₃, 90 °C, 3hBis-[2-(5-Amino-[3][10][12]thiadiazol-2-yl)-ethylsulfide]79[13]
3Substituted Benzoic Acid, ThiosemicarbazideMicrowave Irradiation (300W), H₂SO₄ (cat.)2-Aryl-5-amino-1,3,4-thiadiazole~85-95[8]
4Heterocyclic Thioamides, Sulfonyl Azidesn-Propanol, refluxN-Sulfonyl Heteroaryl Amidines49-76[14]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key synthetic transformations relevant to the principles discussed.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-amino-1,3,4-thiadiazoles via Microwave Irradiation

This protocol demonstrates a modern, efficient method for synthesizing a key thiadiazole scaffold, illustrating the principles of cyclocondensation.[8]

Materials:

  • Substituted thiosemicarbazide (0.10 M)

  • Substituted benzoic acid (0.01 M)

  • Phosphorous oxychloride (POCl₃, 25 mL)

  • Dimethylformamide (DMF, 10 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 10 drops)

  • Laboratory Microwave Oven

Procedure:

  • In a beaker, dissolve the substituted thiosemicarbazide (0.10 M) and the substituted benzoic acid (0.01 M) in a minimal amount of DMF (10 mL).

  • Carefully add phosphorous oxychloride (25 mL) to the mixture.

  • While stirring, add 10 drops of concentrated sulfuric acid.

  • Place a funnel in the beaker and cover it with a watch glass.

  • Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, using a pulse rate of 30 seconds on, 30 seconds off.

  • After irradiation, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure 2-aryl-5-amino-1,3,4-thiadiazole.

Causality: Microwave irradiation provides rapid and uniform heating, significantly accelerating the rate of the acid-catalyzed cyclocondensation reaction between the thiosemicarbazide and the carboxylic acid, leading to higher yields and shorter reaction times compared to conventional heating.[8] POCl₃ acts as a dehydrating agent to drive the cyclization to completion.

Protocol 2: Synthesis of Bis-[2-(5-Amino-[4][12][14]thiadiazol-2-yl)-ethylsulfide]

This protocol describes the synthesis of a bis-thiadiazole, a valuable building block for more complex molecules.[13]

Materials:

  • Thiodipropionic acid (10 g, 56 mmol)

  • Thiosemicarbazide (10 g, 56 mmol)

  • Phosphorous oxychloride (POCl₃, 30 mL)

  • Ice

  • Solid Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

Procedure:

  • Combine thiodipropionic acid (10 g) and thiosemicarbazide (10 g) in a round-bottom flask.

  • Carefully add phosphorous oxychloride (30 mL) to the mixture.

  • Heat the reaction mixture to 90 °C for 3 hours. The mixture will become a viscous oil.

  • Allow the reaction to cool to room temperature, then pour the viscous oil carefully onto approximately 100 g of crushed ice in a large beaker.

  • Basify the resulting solution by adding solid NaOH in portions until the pH reaches 10. A solid will precipitate.

  • Filter the precipitate and wash it several times with water.

  • Resuspend the solid in boiling methanol and filter while hot.

  • The solid collected upon filtration is the desired product, Bis-[2-(5-Amino-[3][10][12]thiadiazol-2-yl)-ethylsulfide]. Yield: 12.7 g (79%).[13]

Causality: The use of POCl₃ serves as both a solvent and a powerful dehydrating agent, facilitating the double cyclization of thiodipropionic acid with two equivalents of thiosemicarbazide. The basic workup neutralizes the acidic reaction medium and precipitates the free amine product.[13]

Visualization of Key Processes

General Workflow for Heterocycle Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a heterocyclic compound using a cyclization strategy.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Reactant A (e.g., Amidine) D Combine & Stir (Control Temp) A->D B Reactant B (e.g., Cbz-Sulfamide) B->D C Solvent & Catalyst C->D E Monitor Reaction (e.g., by TLC) D->E Over Time F Quench Reaction E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, etc.) I->J K Pure Heterocycle J->K

Caption: General experimental workflow for heterocyclic synthesis.

Conceptual Reaction Mechanism

This diagram illustrates the conceptual mechanism for the formation of a 1,2,4-thiadiazole derivative from an amidine and a sulfamide reagent.

G Amidine Amidine (R-C(=NH)NH2) Intermediate Linear Adduct Intermediate Amidine->Intermediate Nucleophilic Attack Sulfamide Cbz-Sulfamide (CbzNH-SO2-NHCbz) Sulfamide->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Thiadiazole Core Product Cyclization->Product Deprotection Cbz Deprotection (Optional/Concurrent) Product->Deprotection

Caption: Conceptual mechanism for thiadiazole formation.

References

  • Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Advances.

  • Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. PubMed Central.

  • A general synthesis of 4-substituted 1,1-dioxo-1,2,5-thiadiazolidin-3-ones derived from .alpha.-amino acids. The Journal of Organic Chemistry.

  • The Synthesis of 1,2,4-Thiadiazolidin-3,5-Dione Derivatives and Their Effects Against Human Sperm as Novel Spermostatic Compound. Biomedical Journal of Scientific & Technical Research.

  • Sulfonamides as N-Centered Radical Precursors for C-N Coupling Reactions To Generate Amidines. PubMed.

  • Thiol-Activated 1,2,4-Thiadiazolidin-3,5-diones Release Hydrogen Sulfide through a Carbonyl-Sulfide-Dependent Pathway. ACS Chemical Biology.

  • Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Bentham Science.

  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers.

  • Synthesis of 1,3,4-thiadiazole-based bis-sulfonamide derivatives 4a–4w... ResearchGate.

  • Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. MDPI.

  • Single-step formation of structurally defined bicyclic peptides via S(N)Ar cyclization. Organic Letters.

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science.

  • Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols. Beilstein Journal of Organic Chemistry.

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience.

  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. TCI AMERICA.

  • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews.

  • Intramolecular cyclization of sulfonamides. ResearchGate.

  • Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO.

  • Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. PubMed Central.

  • Noncovalent interactions between tetrazole and an N,N'-diethyl-substituted benzamidine. The Journal of Organic Chemistry.

  • Cyclization of interlocked fumaramides into b- lactams. Semantic Scholar.

  • Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. RJPT.

  • N-(Benzyloxycarbonyloxy)succinimide 98%. Sigma-Aldrich.

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • N-Hydroxybenzenesulfonamide. Enamine.

  • to C-terminal cyclization of peptidomimetic small molecules and in silico and in vitro studies of the role of cyclization on antibacterial and antiviral activities. ShareOK.

  • Synthesis of Bis(N-acylamidines) from Amidines and N-Acylbenzotriazoles. ResearchGate.

  • Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journals.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • N,n'-bis(carbobenzyloxy)-l-lysylglycinamide. PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions during the deprotection of N,N'-bis-(benzyloxycarbonyl)-sulfamide

Executive Summary & Mechanism The deprotection of -bis-(benzyloxycarbonyl)-sulfamide (Bis-Cbz-sulfamide) is a critical step in accessing free sulfamide ( ) or mono-substituted sulfamides. While the Cbz group is tradition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The deprotection of


-bis-(benzyloxycarbonyl)-sulfamide  (Bis-Cbz-sulfamide) is a critical step in accessing free sulfamide (

) or mono-substituted sulfamides. While the Cbz group is traditionally removed via catalytic hydrogenolysis, the presence of the sulfamide core introduces specific challenges—primarily catalyst poisoning and solubility mismatches —that often masquerade as "side reactions."
Reaction Pathway

The standard deprotection proceeds via hydrogenolysis, cleaving the benzylic


 bond.[1] The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates.

Target Reaction:



Troubleshooting Guide: Common Failure Modes

Use this section to diagnose why your reaction has stalled or failed.

Issue 1: Reaction Stalls After < 50% Conversion

Diagnosis: Sulfur Poisoning of the Catalyst This is the most frequent issue. The sulfur atom in the sulfamide moiety possesses lone pairs that can coordinate strongly to the Palladium surface, effectively "poisoning" the active sites and halting the catalytic cycle.

  • Symptom: TLC shows starting material remaining despite fresh catalyst and

    
     atmosphere.
    
  • Solution A (Loading): Increase catalyst loading to 10–20 wt% (vs substrate). Standard 5% loading is often insufficient for sulfur-containing molecules.

  • Solution B (Pressure): Switch from a balloon (1 atm) to a Parr shaker or autoclave (50–100 psi). Higher hydrogen pressure can outcompete sulfur binding.

  • Solution C (Catalyst Switch): Use Pearlman’s Catalyst (

    
    ). It is often more robust against sulfur poisoning than standard Pd/C.
    
Issue 2: White Precipitate Coats the Catalyst

Diagnosis: Product Insolubility (Physical Encapsulation) Bis-Cbz-sulfamide is lipophilic (soluble in EtOAc, DCM), whereas the product (sulfamide) is highly polar and water-soluble.

  • Mechanism: As the reaction proceeds, the polar product precipitates out of non-polar solvents, coating the catalyst particles and blocking

    
     access.
    
  • Symptom: Reaction stops; catalyst looks "clumpy" or gray/white instead of black.

  • Solution: Use a mixed solvent system .

    • Recommended:MeOH/EtOAc (1:1) or THF/MeOH (1:1) .

    • Avoid: Pure Ethanol (often insufficient solubility for Bis-Cbz) or pure EtOAc (product precipitates).

Issue 3: "Side Products" in Acidic Deprotection

Diagnosis: Benzyl Bromide Formation & Alkylation If using HBr/AcOH (Acidic route) instead of hydrogenation:

  • Side Reaction: The cleaved benzyl group forms Benzyl Bromide (

    
    ).
    
  • Risk:

    
     is a potent electrophile (and lachrymator). If the reaction is not quenched properly, the free sulfamide nitrogen can attack 
    
    
    
    , leading to N-benzylation (re-alkylation).
  • Solution: Ensure complete removal of volatiles or perform an ether wash to remove

    
     before neutralizing the sulfamide salt.
    

Technical FAQ

Q: Can I use transfer hydrogenation (e.g., Ammonium Formate)? A: Yes, and it is often superior for sulfur compounds. Ammonium formate decomposes to release


, 

, and

. The ammonia generated can help keep the catalyst surface active, although you must ensure your specific sulfamide derivative is stable to basic conditions.

Q: Is the Bis-Cbz precursor stable to acid? A: Generally, yes. The carbamate linkage requires strong acid (HBr or TfOH) to cleave. However, dilute aqueous acid might hydrolyze the acyl-sulfamide bond (


 bond cleavage) rather than the Cbz (

) bond, leading to decomposition. Strictly anhydrous conditions (e.g., HBr in AcOH) are required for the acidic route.

Q: I see a new spot on TLC that is not Sulfamide. What is it? A: If the reaction is incomplete, you likely have the Mono-Cbz intermediate (


). This is a stable intermediate. If you see this, re-subject the material to hydrogenation with fresh catalyst.

Validated Experimental Protocols

Method A: Catalytic Hydrogenolysis (Gold Standard)

Best for: Clean deprotection, avoiding harsh acids.

  • Dissolution: Dissolve

    
    -bis-(benzyloxycarbonyl)-sulfamide (1.0 equiv) in a 1:1 mixture of MeOH and EtOAc  (0.1 M concentration).
    
  • Catalyst Addition: Add 10% Pd/C (wet support recommended for safety). Use 20 wt% catalyst relative to the substrate mass (e.g., 200 mg catalyst for 1 g substrate).

  • Hydrogenation:

    • Standard: Purge with

      
      , then 
      
      
      
      . Stir vigorously under
      
      
      balloon (1 atm) for 12–24 h.
    • Difficult Substrates: Use a Parr shaker at 50 psi for 4–6 h.

  • Workup: Filter through a Celite pad.[1] Wash the pad thoroughly with MeOH (to dissolve the polar product).

  • Isolation: Concentrate in vacuo. The byproduct (toluene) is removed during evaporation.

Method B: Acidic Cleavage (Alternative)

Best for: Substrates where Pd catalyst poisoning is insurmountable.

  • Reagent: Prepare or purchase 33% HBr in Acetic Acid .

  • Reaction: Dissolve substrate in minimal AcOH. Add HBr/AcOH solution (5–10 equiv HBr).

  • Conditions: Stir at Room Temperature for 2–4 h. (Monitor evolution of

    
    ).
    
  • Workup: Pour into cold

    
     (product often precipitates as the hydrobromide salt). Filter and wash with ether to remove Benzyl Bromide .
    
  • Warning: Perform in a fume hood. Benzyl bromide is a lachrymator.

Visual Analysis

Figure 1: Reaction Pathway & Side Reactions

This diagram illustrates the primary pathway and the divergence points for common side reactions.

DeprotectionPathway Start Bis-Cbz-Sulfamide (Lipophilic) Inter Mono-Cbz-Sulfamide (Intermediate) Start->Inter H2, Pd/C (-Toluene, -CO2) Poison Catalyst Poisoning (Sulfur binds Pd) Start->Poison S-Pd Coordination AcidSide Benzyl Bromide (Lachrymator) Start->AcidSide HBr/AcOH Route Product Sulfamide (Polar/Water Soluble) Inter->Product H2, Pd/C (-Toluene, -CO2) Precip Precipitation (Coats Catalyst) Product->Precip In non-polar solvent

Caption: Reaction pathway showing the stepwise deprotection and critical failure modes (red) involving catalyst poisoning and solubility.

Figure 2: Troubleshooting Decision Tree

Follow this logic to resolve stalled reactions.

Troubleshooting Problem Reaction Stalled? Check1 Check Solvent Is it cloudy/precipitating? Problem->Check1 Check2 Check Catalyst Is loading <10%? Check1->Check2 No (Solution Clear) Sol1 Switch to MeOH/EtOAc or THF/MeOH Check1->Sol1 Yes Sol2 Increase Loading to 20% or use Pd(OH)2 Check2->Sol2 Yes Sol3 Increase Pressure (50 psi) Check2->Sol3 No (Loading is high)

Caption: Diagnostic workflow for resolving incomplete deprotection.

References

  • Organic Syntheses: Crews, C. M.; et al. Preparation of Sulfamide derivatives. Org. Synth. 2008 , 85, 10-14. (Demonstrates standard handling of sulfamide precursors).

  • Catalyst Poisoning: Ma, X.; et al. Sulfur Poisoning of Pd Catalysts in Hydrogenation. J. Mol.[2][3] Catal. A: Chem.[4][5][6][7]2000 , 159, 133. (Mechanistic insight into S-Pd interactions).

  • Acidic Deprotection: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Solubility Data: Solubility of Sulfonamides in Mixed Solvents. J. Chem. Eng. Data2019 , 64, 12. (Supports the recommendation for alcohol/ester cosolvent systems).

Sources

Optimization

Byproducts formed during N,N'-bis-(benzyloxycarbonyl)-sulfamide synthesis and use

Technical Support Center: -Bis-(benzyloxycarbonyl)-sulfamide Topic: Synthesis, Purification, and Application Troubleshooting System Overview & Chemical Identity Reagent Profile: -bis-(benzyloxycarbonyl)-sulfamide (Bis-Cb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Bis-(benzyloxycarbonyl)-sulfamide

Topic: Synthesis, Purification, and Application Troubleshooting

System Overview & Chemical Identity

Reagent Profile:


-bis-(benzyloxycarbonyl)-sulfamide (Bis-Cbz-sulfamide)
Primary Function:  A non-nucleophilic, shelf-stable "masked ammonia" equivalent.
Core Application:  Used primarily in Mitsunobu reactions  to introduce a nitrogen atom into hindered alcohols, followed by deprotection (hydrogenolysis) to yield primary amines. It serves as a superior alternative to the Gabriel synthesis (phthalimide) due to milder deprotection conditions.
Quick Reference Data
PropertyValue
CAS Number 155669-08-6 (Generic structure reference)
Molecular Weight 364.37 g/mol
pKa ~9.5–10.5 (Acidic protons on Nitrogen)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water/Hexanes.[1][2]
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen).

Synthesis Troubleshooting (The CSI Route)

Context: The most efficient synthesis involves the reaction of Chlorosulfonyl Isocyanate (CSI) with Benzyl Alcohol . This reaction is chemically aggressive and prone to specific byproduct formation if temperature and stoichiometry are not rigorously controlled.

Workflow Diagram: Synthesis & Byproduct Pathways

SynthesisPathways CSI Chlorosulfonyl Isocyanate (CSI) Inter Intermediate: Cbz-Sulfamoyl Chloride CSI->Inter BnOH (1 eq) -78°C to 0°C Water Trace Moisture (Contaminant) CSI->Water Violent Hydrolysis BnOH Benzyl Alcohol (2.0+ Equiv) BnCl Byproduct B: Benzyl Chloride BnOH->BnCl Reaction with HCl (if base is insufficient) Target TARGET: Bis-Cbz-Sulfamide Inter->Target BnOH (2nd eq) Slow addition Carbamate Byproduct A: Benzyl Carbamate (Decarboxylation) Inter->Carbamate Hydrolysis (-SO2Cl loss) or Thermal Decarboxylation

Figure 1: Reaction pathway showing the critical intermediate and potential divergence into carbamate or chloride impurities.

Troubleshooting Guide: Synthesis Failures

Q: The reaction mixture turned into a solid, unmanageable block immediately upon adding Benzyl Alcohol. What happened?

  • Diagnosis: Runaway Exotherm / Flash Polymerization.

  • The Science: CSI is an extremely potent electrophile.[3] Reacting it with an alcohol is highly exothermic. If added too quickly or without adequate cooling (below -50°C initially), the heat generates a localized "hotspot" causing uncontrolled polymerization or violent decomposition.

  • Corrective Protocol:

    • Dilute CSI in dry DCM (1:5 ratio).

    • Cool the system to -78°C (Acetone/Dry Ice bath).

    • Add Benzyl Alcohol dropwise over 60 minutes. Never add CSI to the alcohol; always add alcohol to the CSI.

Q: NMR shows a significant impurity at ~5.1 ppm (s, 2H) and ~7.3 ppm, but the mass spec is missing the sulfonyl group (M-SO2).

  • Diagnosis: Benzyl Carbamate Formation.

  • The Science: This occurs via the "decarboxylation" pathway. If the sulfamoyl chloride intermediate is exposed to moisture (hydrolysis of the -SO2Cl bond) or excessive heat, it degrades into simple benzyl carbamate, losing the sulfonyl linker.

  • Fix: Ensure the reaction remains anhydrous. Use freshly distilled Benzyl Alcohol. Maintain temperature below 0°C until the final addition is complete.

Q: I see Benzyl Chloride in my crude mixture.

  • Diagnosis: HCl Scavenging Failure.

  • The Science: The reaction produces 1 equivalent of HCl. In the absence of a base (or if the base is added too late), the HCl reacts with unreacted Benzyl Alcohol to form Benzyl Chloride via substitution.

  • Fix: This synthesis requires a non-nucleophilic base scavenger. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) should be present or added immediately after the CSI-Alcohol mixing stage to neutralize HCl.

Application Troubleshooting (Mitsunobu Reaction)

Context: Users typically employ Bis-Cbz-sulfamide to substitute a secondary alcohol with a nitrogen functionality.

Workflow Diagram: The Mitsunobu Cycle

MitsunobuCycle Reagents PPh3 + DIAD/DEAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Activation Alcohol Substrate Alcohol (R-OH) Betaine->Alcohol Protonation of Betaine Byproducts Ph3P=O + Hydrazine Betaine->Byproducts Waste Stream Product Alkylated Sulfamide (Inverted Stereocenter) Alcohol->Product SN2 Attack by Sulfamide anion Nucleophile Bis-Cbz-Sulfamide (Pronucleophile) Nucleophile->Betaine Deprotonation (pKa ~10)

Figure 2: The Mitsunobu mechanism highlighting the role of Bis-Cbz-sulfamide as the pronucleophile.

Troubleshooting Guide: Mitsunobu Issues

Q: The reaction proceeds, but I cannot separate the product from Triphenylphosphine Oxide (TPPO).

  • Diagnosis: Co-elution.

  • The Science: Bis-Cbz-sulfamide derivatives often have polarities similar to TPPO.

  • Pro-Tip (The Magnesium Chloride Wash):

    • Unlike standard chromatography, exploit the Lewis basicity of TPPO.

    • Dissolve the crude residue in Toluene.

    • Add anhydrous

      
       (2 equiv) and heat to reflux for 1 hour.
      
    • Cool and filter. The TPPO forms a complex with

      
       (
      
      
      
      ) which precipitates out. The sulfamide remains in solution.

Q: No product formed. The alcohol was recovered unreacted.

  • Diagnosis: pKa Mismatch or Steric Bulk.

  • The Science: The pKa of Bis-Cbz-sulfamide is ~10. Standard Mitsunobu conditions (PPh3/DEAD) require the nucleophile to be acidic enough to protonate the betaine intermediate (pKa < 11). If your alcohol is hindered, the kinetics of the SN2 attack slow down, allowing the betaine to decompose before alkylation.

  • Fix:

    • Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for a more reactive betaine system.

    • Ensure the order of addition: PPh3 + Sulfamide + Alcohol

      
       Cool to 0°C 
      
      
      
      Add DIAD last (dropwise).

Deprotection & Stability

Q: Hydrogenolysis (Pd/C, H2) is extremely slow or stalls completely.

  • Diagnosis: Catalyst Poisoning by Sulfur.

  • The Science: While Cbz groups are classically removed by Hydrogenolysis, the sulfamide sulfur atom can coordinate to the Palladium surface, poisoning the catalyst and halting the reaction.

  • Corrective Protocol:

    • Increase Catalyst Loading: Use 20 wt% Pd(OH)2/C (Pearlman's Catalyst) instead of standard 10% Pd/C.

    • Add Acid: Run the reaction in MeOH with 1.0 equiv of HCl or Acetic Acid . Protonating the nitrogen species reduces their affinity for the catalyst surface.

    • Alternative: If H2 fails, use HBr in Acetic Acid (classic acid hydrolysis), though this is harsh on other functional groups.

Q: The product smells like ammonia after storage.

  • Diagnosis: Hydrolytic Instability.

  • The Science: Sulfamides are generally stable, but in the presence of atmospheric moisture and slight acidity, they can slowly hydrolyze back to benzyl alcohol, CO2, and sulfamide/ammonia.

  • Fix: Store the solid reagent in a desiccator at 4°C. If the smell is present, recrystallize from EtOAc/Hexanes before use.

References & Authoritative Sources

  • Graf, R. (1956).[3] Chlorosulfonyl Isocyanate.[1][3][4][5][6][7][8] (Foundational work on CSI reactivity).[3] Angewandte Chemie International Edition, 7(3), 172-182.

  • Burgess, E. M., et al. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters.[1] (Basis for Burgess-type reagents derived from sulfamides).[3][9] Journal of Organic Chemistry, 38(1), 26-31.[1] Link

  • Nicolaou, K. C., et al. (2004).[10] New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates.[10][11] (Applications of sulfamide derivatives).[1][3][4][8][9][10][12][13] Chemistry – A European Journal, 10(22), 5581-5606. Link

  • Organic Syntheses. (1966). Chlorosulfonyl Isocyanate.[1][3][4][5][6][7][8] Org.[3][13] Synth. 1966, 46, 23. (Procedure for handling the precursor). Link

  • Arxada. (2022). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides.[3][4][5] White Paper.[3] Link

Sources

Troubleshooting

Monitoring N,N'-bis-(benzyloxycarbonyl)-sulfamide reactions by TLC and LC-MS

Reagent ID: Cbz-NH-SO₂-NH-Cbz Application Focus: Mitsunobu Reactions & Sulfamide Synthesis[1] Introduction: The Analyst's Perspective Welcome to the technical support hub for N,N'-bis-(benzyloxycarbonyl)-sulfamide . As a...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: Cbz-NH-SO₂-NH-Cbz
Application Focus: Mitsunobu Reactions & Sulfamide Synthesis[1]

Introduction: The Analyst's Perspective

Welcome to the technical support hub for N,N'-bis-(benzyloxycarbonyl)-sulfamide . As a researcher, you are likely using this reagent as a pronucleophile in Mitsunobu reactions to synthesize protected sulfamides, which are critical precursors for sulfamates or cyclic sulfamide scaffolds in drug discovery.[1]

This molecule presents a unique analytical paradox: it is bulky and lipophilic due to the Benzyloxycarbonyl (Cbz) groups, yet highly acidic and polar at the sulfamide core. This duality often leads to confusing TLC behavior and "invisible" LC-MS results if standard protocols are blindly applied. This guide deconstructs these issues using field-proven causality and self-validating workflows.

Module 1: Thin Layer Chromatography (TLC) Diagnostics

Q: Why are my spots streaking or disappearing on silica?

A: The issue is likely the acidity of the sulfamide protons (pKa ~4-5).

The N-H protons on the sulfamide core are significantly acidified by the flanking electron-withdrawing Cbz groups. On standard silica gel (which is slightly acidic), these protons can exchange, causing "tailing" or broad streaks that become invisible at low concentrations.[1]

Protocol Adjustment (The "Buffered" Mobile Phase): To sharpen the spots, you must suppress ionization on the silica surface.

  • Standard Eluent: Hexane / Ethyl Acetate (typically 2:1 or 1:1).

  • The Fix: Add 0.5% - 1.0% Acetic Acid or Formic Acid to your eluent system.

    • Why? This keeps the sulfamide in its protonated (neutral) state, preventing interaction with silanol groups.[1]

Q: I can't distinguish my product from the starting material. What visualization method should I use?

A: Rely on UV 254nm first, but validate with "Chlorine/Tolidine" for N-H specificity.

Visualization MethodObservationMechanism & Specificity
UV (254 nm) Dark Spots Primary. The two Cbz phenyl rings provide strong UV absorption. This is non-destructive.
KMnO₄ Stain Yellow/Brown General. Oxidizes the benzylic positions. Good for checking purity but not specific.
PMA (Phosphomolybdic Acid) Dark Blue/Green General. Good contrast, but requires heating.
Chlorine / o-Tolidine Blue Background / White Spots Specific. This detects the N-H bond. If you have successfully bis-alkylated the sulfamide (removing all N-H protons), this stain will be negative, confirming the reaction endpoint.[1]

Module 2: LC-MS Optimization & Troubleshooting

Q: I see no signal in my standard LC-MS method (ESI+). Is the compound degrading?

A: No, you are likely using the wrong ionization polarity.

N,N'-bis-(benzyloxycarbonyl)-sulfamide is an acidic molecule.[1] In standard Electrospray Ionization (ESI) Positive mode, it struggles to protonate because the electron-withdrawing sulfonyl and carbonyl groups reduce the basicity of the nitrogen.

The Fix: Polarity Switching

  • Primary Mode: ESI Negative (ES-) .

    • Target Ion:[M-H]⁻ .

    • Mechanism:[2][3][4][5][6] The acidic N-H proton is easily stripped, yielding a stable anion. This is the most sensitive mode.

  • Secondary Mode: ESI Positive (ES+) .

    • Target Ion:[M+NH₄]⁺ or [M+Na]⁺ .[1]

    • Note: You will rarely see the protonated parent [M+H]⁺ . If you run in acidic mobile phase (Formic acid), you might suppress the signal entirely.[1] Use an ammonium acetate/formate buffer to encourage ammonium adducts.

Q: How do I interpret the fragmentation pattern to confirm identity?

A: Look for the "Cbz Collapse."

In MS/MS (tandem mass spec), this molecule follows a predictable degradation pathway.[1] Use this logic to validate that a peak is indeed your sulfamide and not a contaminant.

Self-Validating Fragmentation Logic (ES- Mode):

  • Parent Ion: [M-H]⁻

  • Fragment 1: Loss of Benzyl group (-91 Da) or Cbz (-135 Da).[1]

  • Fragment 2: Loss of SO₂ (in high energy collisions).

Module 3: Monitoring Mitsunobu Reactions

Q: The reaction mixture is a mess. How do I track the product amidst Triphenylphosphine Oxide (TPPO)?

A: Use the "Retention Time Shift" principle.

In a Mitsunobu reaction, you are reacting the Sulfamide (Nucleophile) with an Alcohol (Electrophile).[1]

  • Byproduct Interference: TPPO (Ph₃P=O) is UV active and ionizes strongly in ES+ (m/z 279). It often co-elutes with Cbz-protected compounds.

  • Solution: Monitor in ES- (Negative Mode) . TPPO does not ionize well in negative mode, effectively "filtering" it out of your chromatogram so you can see your sulfamide product clearly.[1]

Visual Workflow: Reaction Monitoring Logic

G Start Reaction Sample TLC TLC Analysis (Hex/EtOAc + 1% AcOH) Start->TLC UV_Check UV 254nm Check TLC->UV_Check UV_Check->TLC Streaking? Add Acid LCMS LC-MS Analysis UV_Check->LCMS Spots Visible Polarity Polarity Selection LCMS->Polarity Neg_Mode ESI Negative (-) Target: [M-H]- Polarity->Neg_Mode Primary (High Sensitivity) Pos_Mode ESI Positive (+) Target: [M+NH4]+ Polarity->Pos_Mode Secondary (Adducts) Decision Product Confirmation Neg_Mode->Decision Observe Mass Shift (Starting Mass + Alkyl - H)

Caption: Integrated workflow for monitoring sulfamide alkylation. Note the prioritization of ESI Negative mode to avoid TPPO interference.

Experimental Reference Data

Table 1: Recommended LC-MS Parameters
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Acquity BEH or equivalent)Cbz groups are lipophilic; C18 provides adequate retention.[1]
Mobile Phase A Water + 10mM Ammonium AcetateBuffering at pH ~5-6 supports both ES- (deprotonation) and ES+ (adduct formation).[1]
Mobile Phase B Acetonitrile or MethanolAcetonitrile usually provides sharper peaks for sulfonamides.
Ionization ESI Negative (-) Critical. Exploits the acidity of the N-H proton.
Cone Voltage Low to Medium (20-40V)Prevent premature in-source fragmentation of the Cbz group.
Table 2: Mitsunobu Reaction Troubleshooting
SymptomDiagnosisCorrective Action
Reaction Stalls pKa MismatchEnsure the alcohol is activated. If the alcohol is sterically hindered, the bulky Bis-Cbz-Sulfamide may not approach. Switch to a less bulky sulfamide source if possible.
Product = Starting Material + 262 Da TPPO AdductSometimes TPPO forms non-covalent complexes. Check the UV spectrum; if it looks exactly like TPPO, it's an artifact.
TLC shows 3 spots Mono- vs Bis-AlkylationSpot 1: Bis-Cbz-Sulfamide (SM). Spot 2: Mono-alkylated (Product). Spot 3: Bis-alkylated (Over-reaction).[1] Note: Bis-alkylated product has NO acidic protons and will run much higher on TLC.

References

  • Winum, J.-Y., et al. (2005).[1] Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link[1]

    • Context: Establishes the pharmacological importance and structural properties of sulfamide deriv
  • Dougherty, J. M., et al. (2002).[1] Synthesis of N-Acyl Sulfamates via Mitsunobu Reaction. Organic Letters. Link[1]

    • Context: Defines the Mitsunobu protocols for acidic nitrogen nucleophiles similar to Cbz-sulfamides.
  • Maligres, P. E., et al. (1997).[1] Synthesis of N-protected Sulfamides. Tetrahedron Letters. Link

    • Context: Primary source for the synthesis and characteriz
  • Holčapek, M., et al. (2010).[1] Effects of mobile phase pH and additives on the ionization of sulfonamides in LC-ESI-MS. Journal of Mass Spectrometry. Link

    • Context: Authoritative guide on why acidic sulfonamides require specific pH control and Negative mode ioniz

Sources

Optimization

Preventing racemization in peptide synthesis using N,N'-bis-(benzyloxycarbonyl)-sulfamide

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Racemization with N,N'-bis-(benzyloxycarbonyl)-sulfamide Executive Summary Racemization...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Racemization with N,N'-bis-(benzyloxycarbonyl)-sulfamide

Executive Summary

Racemization during peptide synthesis—specifically the loss of chiral integrity at the


-carbon—is a critical failure mode in drug development, leading to inactive or toxic epimers. While standard additives (HOBt, Oxyma) mitigate this in amide coupling, N,N'-bis-(benzyloxycarbonyl)-sulfamide  represents a specialized class of reagents.

This reagent is primarily utilized in two advanced workflows:

  • Synthesis of Sulfamide Peptidomimetics: It replaces the labile amide bond with a hydrolytically stable sulfamide linkage (

    
    ), which inherently eliminates the oxazolone-based racemization pathway.
    
  • Burgess-Type Dehydration: It serves as a precursor to "Burgess-like" reagents for the mild dehydration of serine/threonine to dehydroamino acids, preserving the stereochemistry of adjacent residues.

This guide details the mechanistic basis, experimental protocols, and troubleshooting steps for deploying this reagent to maintain chiral purity.

Mechanistic Insight: The "Anti-Racemization" Architecture

To understand how N,N'-bis-(benzyloxycarbonyl)-sulfamide prevents racemization, we must first visualize the enemy: the Oxazolone Pathway .

The Problem: Amide Bond Racemization

In standard coupling, the activated carboxyl group (e.g., O-acylisourea) can undergo intramolecular attack by the backbone amide oxygen. This forms a 5-membered oxazolone (azlactone) ring. The


-proton of the oxazolone is highly acidic, leading to rapid enolization and loss of chirality.
The Solution: Sulfamide Intervention

N,N'-bis-(benzyloxycarbonyl)-sulfamide introduces a sulfonyl moiety.

  • Electronic Effect: The sulfonyl group is strongly electron-withdrawing but, unlike the carbonyl, it does not facilitate the formation of a stable, aromatic enol intermediate like the oxazolone.

  • Structural Effect: When used to create sulfamidopeptides, the backbone carbonyl is replaced by a sulfonyl group. The geometric requirements for cyclization to a "pseudo-oxazolone" are energetically unfavorable.

RacemizationPathways Start Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate (5-membered ring) Start->Oxazolone Intramolecular Cyclization SulfamidePath N,N'-bis-(Cbz)-sulfamide Intervention Start->SulfamidePath Sulfamoylation Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed Deprotonation Racemic Racemic Peptide (DL-Mixture) Enol->Racemic Reprotonation & Coupling StableProduct Sulfamidopeptide / Protected Species (L-Isomer Retained) SulfamidePath->StableProduct No Cyclization Possible

Figure 1: Comparative pathways showing how sulfamide intervention bypasses the oxazolone mechanism responsible for racemization.

Experimental Protocols

Protocol A: Synthesis of Sulfamide Peptidomimetics

Use Case: Creating a racemization-resistant backbone surrogate.

Reagents:

  • Reagent A: N,N'-bis-(benzyloxycarbonyl)-sulfamide (1.0 equiv)

  • Substrate: Amino acid ester (free amine)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base: Triethylamine (TEA) or DIPEA (catalytic amount)

Step-by-Step:

  • Activation: Dissolve N,N'-bis-(benzyloxycarbonyl)-sulfamide in dry DCM (0.1 M).

  • Substitution (Step 1): Add the first amino acid ester (1.0 equiv) and TEA (1.1 equiv). Stir at room temperature for 12–24 hours.

    • Note: This displaces one Cbz-NH group, forming the mono-substituted sulfamide.

  • Displacement (Step 2): To the intermediate, add the second amine (amino acid) and heat to reflux (if necessary) or use a stronger base (e.g., DMAP) to displace the second Cbz group (trans-sulfamoylation).

  • Purification: The resulting sulfamide linkage (

    
    ) is stable. Purify via silica gel chromatography.
    

Critical Checkpoint: Monitor TLC for the disappearance of the bis-Cbz reagent. If the second displacement is slow, microwave irradiation (50°C, 10-30 min) can accelerate the reaction without inducing racemization of the amino acid side chains.

Protocol B: Burgess-Type Dehydration (Serine/Threonine)

Use Case: Synthesizing dehydroalanine residues without racemizing the neighboring chiral centers.

Reagents:

  • Precursor: N,N'-bis-(benzyloxycarbonyl)-sulfamide

  • Activation: Triphenylphosphine (

    
    ) / Diethyl azodicarboxylate (DEAD) (Mitsunobu conditions)
    

Step-by-Step:

  • Complex Formation: Mix N,N'-bis-(benzyloxycarbonyl)-sulfamide with

    
     in THF.
    
  • Substrate Addition: Add the Ser/Thr-containing peptide (side chain unprotected).

  • Dehydration: Add DEAD dropwise at 0°C.

  • Outcome: The hydroxyl group is activated and eliminated. Unlike acid-catalyzed elimination (which racemizes), this route proceeds via a concerted mechanism, preserving the chirality of the rest of the peptide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Racemization Detected Base Basicity: Using strong bases (e.g., DBU) during the coupling or activation steps.Switch to hindered, weaker bases like 2,4,6-Collidine or DIPEA . Avoid DBU completely.
Temperature: Reaction temperature >40°C during activation.Maintain reaction at 0°C to RT . Only use heat (microwave) for short bursts during difficult displacements.
Low Yield (Coupling) Steric Hindrance: The bis-Cbz groups are bulky.Use Microwave-Assisted Synthesis (50°C, 25W). The sulfamide bond is stable enough to withstand this.
Incomplete Substitution Poor Leaving Group: The Cbz-NH- is not leaving efficiently.Ensure the reaction is anhydrous. Add a catalyst like DMAP (0.1 equiv) to facilitate the trans-sulfamoylation.
Side Product Formation Hydrolysis: Moisture in the solvent reacting with the activated sulfamide.Use strictly anhydrous solvents (DCM/THF). Store the reagent under argon/nitrogen.

Frequently Asked Questions (FAQs)

Q1: Can I use this reagent for standard amide coupling (COOH + NH2)? A: No. This reagent creates a sulfamide bond (


), not an amide bond (

). It is a "peptidomimetic" tool.[1] If you need standard amide coupling without racemization, use DIC/Oxyma or COMU/Collidine .

Q2: How does the stability of the sulfamide bond compare to the amide bond? A: The sulfamide bond is significantly more resistant to proteolytic hydrolysis (enzymatic degradation) and chemical hydrolysis. This makes it excellent for stabilizing peptide drugs in vivo, but it changes the hydrogen-bonding geometry of the backbone.

Q3: Is the Cbz group removed during the reaction? A: In the trans-sulfamoylation protocol (Protocol A), the Cbz-NH moiety acts as a leaving group. However, if you are doing a Mitsunobu-type reaction (Protocol B), the Cbz groups may remain on the nitrogen until specifically deprotected (usually via hydrogenolysis,


).

Q4: Why not just use the Burgess Reagent? A: The classic Burgess reagent is hygroscopic and unstable. N,N'-bis-(benzyloxycarbonyl)-sulfamide is a stable solid that can be stored on the shelf and activated in situ or used as a direct sulfamoylating agent, offering better reproducibility for GMP workflows.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics. Journal of Medicinal Chemistry (via NCBI). [Link]

  • Sulfonamide and Sulfamide Peptidomimetics. ResearchGate (General Review). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reaction Kinetics of N,N'-bis-(benzyloxycarbonyl)-sulfamide Deprotection

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyloxycarbonyl (Cbz) group, in partic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyloxycarbonyl (Cbz) group, in particular, is a stalwart protector of amine functionalities. Its application in sulfamide chemistry, exemplified by N,N'-bis-(benzyloxycarbonyl)-sulfamide, offers a robust synthon for the introduction of the sulfamide moiety, a privileged scaffold in a multitude of therapeutic agents. However, the true measure of a protecting group's utility lies not only in its stability but also in the predictability and efficiency of its removal.

This guide provides an in-depth analysis of the reaction kinetics associated with the deprotection of N,N'-bis-(benzyloxycarbonyl)-sulfamide. In the absence of published, direct kinetic data for this specific molecule, we present a framework for the rigorous kinetic evaluation of its deprotection. We will explore the primary deprotection methodologies, offer detailed protocols for their kinetic analysis, and provide a qualitative comparison to guide the selection of the most appropriate synthetic strategy. Furthermore, we will discuss alternative reagents for the formation of sulfamides, offering a broader context for synthetic planning.

I. The Role of N,N'-bis-(benzyloxycarbonyl)-sulfamide in Synthesis

N,N'-bis-(benzyloxycarbonyl)-sulfamide serves as a stable, crystalline solid that is readily prepared from chlorosulfonyl isocyanate and benzyl alcohol. Its primary utility lies in its ability to act as a precursor to the parent sulfamide (H₂NSO₂NH₂) or to monosubstituted sulfamides upon selective deprotection and subsequent functionalization. The Cbz groups pacify the reactivity of the nitrogen atoms, allowing for transformations on other parts of a molecule without interference from the sulfamide nitrogens. The critical step, therefore, is the quantitative and clean removal of these Cbz groups to unmask the desired functionality. The efficiency of this deprotection step is paramount and is governed by its reaction kinetics.

II. Primary Deprotection Strategies for N,N'-bis-(benzyloxycarbonyl)-sulfamide

The cleavage of the benzyloxycarbonyl group is typically achieved through two main pathways: catalytic hydrogenolysis and acid-catalyzed cleavage (acidolysis). The choice between these methods is dictated by the overall functional group tolerance of the substrate.

A. Catalytic Hydrogenolysis

This is the most common and often the cleanest method for Cbz deprotection[1]. It proceeds under mild conditions and involves the use of a metal catalyst, typically palladium on carbon (Pd/C), with a hydrogen source. The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed.

Mechanism: The reaction occurs on the surface of the catalyst where the N-Cbz compound and hydrogen are adsorbed. The benzyl C-O bond is reductively cleaved, liberating the free amine and toluene, with subsequent decarboxylation.

B. Acid-Catalyzed Cleavage (Acidolysis)

When a molecule contains functional groups susceptible to reduction, such as alkenes or alkynes, acidic cleavage of the Cbz group is a valuable alternative[1][2]. Strong acids like hydrogen bromide in acetic acid (HBr/HOAc), trifluoroacetic acid (TFA), or Lewis acids are commonly employed[1][3].

Mechanism: The reaction is initiated by the protonation of the carbamate oxygen, which weakens the benzyl C-O bond. Subsequent cleavage of this bond, often with the assistance of a nucleophilic counter-ion, leads to the formation of a stable benzyl cation and the carbamic acid, which readily decarboxylates to the free amine.

III. Comparative Kinetic Analysis: Methodologies and Challenges

A. Experimental Protocol for Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reaction kinetics due to its high resolution, sensitivity, and quantitative capabilities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • A suitable reversed-phase column (e.g., C18).

  • N,N'-bis-(benzyloxycarbonyl)-sulfamide (substrate).

  • Deprotection reagents (e.g., Pd/C and hydrogen source for hydrogenolysis; HBr/AcOH for acidolysis).

  • An appropriate solvent system (e.g., methanol, acetonitrile, water).

  • An internal standard (a stable compound that does not react under the reaction conditions and is chromatographically resolved from the starting material and products).

2. Experimental Procedure (Illustrative Example for Hydrogenolysis):

  • Preparation of Standard Solutions: Prepare stock solutions of N,N'-bis-(benzyloxycarbonyl)-sulfamide and the expected product (sulfamide) of known concentrations. Use these to establish a calibration curve by plotting peak area against concentration.

  • Reaction Setup: In a reaction vessel equipped with a stirring mechanism and a port for sampling, dissolve a known amount of N,N'-bis-(benzyloxycarbonyl)-sulfamide in a suitable solvent. Add the internal standard.

  • Initiation of Reaction: Add the Pd/C catalyst and introduce hydrogen gas (e.g., via a balloon or a pressurized system). Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to prevent further conversion. For hydrogenolysis, this can be achieved by filtering out the catalyst (e.g., through a syringe filter). For acidolysis, quenching can be done by neutralizing the acid with a base.

  • HPLC Analysis: Dilute the quenched aliquot with the mobile phase and inject it into the HPLC system.

  • Data Analysis: From the chromatogram, determine the peak areas of the starting material, product, and internal standard. Using the calibration curve, calculate the concentration of the starting material at each time point. Plot the concentration of N,N'-bis-(benzyloxycarbonyl)-sulfamide versus time.

3. Kinetic Modeling: The deprotection reaction is expected to follow pseudo-first-order kinetics with respect to the substrate, especially if the reagent (hydrogen or acid) is in large excess. The rate law can be expressed as: Rate = k_obs * [Substrate] where k_obs is the observed pseudo-first-order rate constant. The value of k_obs can be determined from the slope of the plot of ln([Substrate]) versus time.

B. Experimental Protocol for Kinetic Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the reaction in situ, providing real-time data without the need for quenching and chromatographic separation[4][5].

1. Instrumentation and Materials:

  • NMR Spectrometer.

  • NMR tubes.

  • Deuterated solvent compatible with the reaction conditions.

  • N,N'-bis-(benzyloxycarbonyl)-sulfamide (substrate).

  • Deprotection reagents.

  • An internal standard with a known concentration and a signal that does not overlap with the signals of the reactants or products.

2. Experimental Procedure (Illustrative Example for Acidolysis):

  • Sample Preparation: In an NMR tube, dissolve a known amount of N,N'-bis-(benzyloxycarbonyl)-sulfamide and the internal standard in a deuterated solvent.

  • Initial Spectrum: Acquire a spectrum of the starting material to identify characteristic peaks and their integrations.

  • Initiation of Reaction: Add the acidic reagent (e.g., a deuterated acid) to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.

  • Data Acquisition: Acquire spectra at regular time intervals.

  • Data Analysis: Identify a well-resolved signal for both the starting material and the product. The concentration of the starting material at any given time is proportional to the integral of its characteristic peak relative to the integral of the internal standard. Plot the concentration of the starting material versus time and perform the kinetic modeling as described for the HPLC method.

Mandatory Visualization: Experimental Workflow for Kinetic Analysis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_modeling 4. Kinetic Modeling prep_substrate Prepare Substrate Solution with Internal Standard initiate Initiate Reaction (t=0) prep_substrate->initiate prep_reagent Prepare Deprotection Reagent Solution prep_reagent->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling nmr In-situ NMR Analysis initiate->nmr In-situ quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_proc Data Processing: Concentration vs. Time hplc->data_proc nmr->data_proc plot Plot ln[Substrate] vs. Time data_proc->plot calc Calculate Rate Constant (k_obs) plot->calc

Caption: Workflow for determining the reaction kinetics of N,N'-bis-(benzyloxycarbonyl)-sulfamide deprotection.

IV. Qualitative Performance Comparison and Alternative Reagents

While quantitative kinetic data is pending experimental determination, a qualitative comparison based on literature reports for Cbz deprotection of amines and amino acids can guide the choice of method.

FeatureCatalytic Hydrogenolysis (Pd/C, H₂)Acidolysis (e.g., HBr/HOAc)
Reaction Time Typically a few hours[1]. Can be accelerated with additives like NaBH₄ (3-10 minutes)[1].Can range from minutes to several hours depending on the acid strength and substrate[1][2].
Reaction Conditions Mild (room temperature, atmospheric pressure).Can be harsh (strong acids, sometimes elevated temperatures).
Byproducts Toluene, CO₂ (volatile and easily removed).Benzyl bromide/acetate, requires careful workup.
Functional Group Compatibility Sensitive to reducible groups (alkenes, alkynes, some nitro groups, other benzyl ethers).Tolerant of reducible groups. Sensitive to acid-labile groups.
Safety Considerations Use of flammable hydrogen gas and pyrophoric catalyst.Use of corrosive and toxic strong acids.
Scalability Can be challenging due to handling of hydrogen gas and catalyst filtration on a large scale.Generally more straightforward to scale up[2].

Table 1: Qualitative Comparison of Common Cbz Deprotection Methods.

Alternative Sulfonamide Synthesis Strategies

The use of N,N'-bis-(benzyloxycarbonyl)-sulfamide is one of several methods to access sulfamides. The choice of synthetic route can significantly impact the overall efficiency of a synthetic campaign.

MethodReagentsAdvantagesDisadvantages
From Chlorosulfonyl Isocyanate Chlorosulfonyl isocyanate, alcohol (e.g., t-BuOH), amineOne-pot synthesis of N-Boc protected sulfamides.CSI is highly reactive and moisture-sensitive.
Thermolysis of N-alkoxycarbonyl sulfamides N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamideClean reaction with gaseous byproducts, avoiding aqueous workup[6].Requires elevated temperatures.
From Sulfuryl Chloride Sulfuryl chloride, excess amineDirect route to symmetrically substituted sulfamides.Can be difficult to control for unsymmetrical products.
Microwave-Assisted Synthesis Various precursorsRapid reaction times and often improved yields.Requires specialized equipment.

Table 2: Comparison of Alternative Sulfonamide Synthesis Methods.

Mandatory Visualization: Decision Tree for Deprotection Method Selection

G start Start: Deprotection of N,N'-bis-(benzyloxycarbonyl)-sulfamide q1 Are reducible functional groups (e.g., alkenes, alkynes) present? start->q1 hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H₂) q1->hydrogenolysis No q2 Is the substrate sensitive to strong acids? q1->q2 Yes end_h Proceed with Hydrogenolysis hydrogenolysis->end_h acidolysis Acidolysis (e.g., HBr/HOAc, TFA) end_a Proceed with Acidolysis acidolysis->end_a q2->acidolysis No other_methods Consider alternative reductive methods (e.g., NaBH₄/Pd/C) or nucleophilic cleavage. q2->other_methods Yes end_o Evaluate alternative methods other_methods->end_o

Caption: Decision-making framework for selecting a deprotection method for N,N'-bis-(benzyloxycarbonyl)-sulfamide.

V. Conclusion

The kinetic analysis of the deprotection of N,N'-bis-(benzyloxycarbonyl)-sulfamide is a critical yet under-documented aspect of its application in organic synthesis. This guide has provided a comprehensive framework for undertaking such an analysis, detailing the experimental methodologies using HPLC and NMR spectroscopy. While a definitive quantitative comparison awaits empirical validation, the qualitative assessment of catalytic hydrogenolysis and acidolysis, along with an overview of alternative synthetic routes to sulfamides, offers a solid foundation for informed decision-making in the laboratory. The protocols and logical frameworks presented herein are designed to empower researchers to not only choose the most suitable reaction conditions but also to optimize them based on a sound understanding of the underlying reaction kinetics.

VI. References

  • Gavernet, L., Villalba, M. L., Blanch, L. B., & Lick, I. D. (2013). Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide. European Journal of Chemistry, 4, 44-48. Available at: [Link]

  • McCann, N., Phan, D., Wang, X., Conway, W., Burns, R., Attalla, M., ... & Maeder, M. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. The Journal of Physical Chemistry A, 113(17), 5022-5029. Available at: [Link]

  • Moccia, M., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(40), 15735-15743. Available at: [Link]

  • Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Corte Real, M. (2009). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 20, 1693-1701. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 22, 2026, from [Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. Available at: [Link]

Sources

Comparative

In-situ monitoring of N,N'-bis-(benzyloxycarbonyl)-sulfamide deprotection

Comparative Technical Guide: In-Situ Mid-IR Monitoring vs. Offline HPLC for Cbz-Sulfamide Hydrogenolysis Executive Summary This guide evaluates the performance of In-Situ Mid-Infrared (Mid-IR) Spectroscopy against the tr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: In-Situ Mid-IR Monitoring vs. Offline HPLC for Cbz-Sulfamide Hydrogenolysis

Executive Summary

This guide evaluates the performance of In-Situ Mid-Infrared (Mid-IR) Spectroscopy against the traditional Offline HPLC method for monitoring the deprotection of N,N'-bis-(benzyloxycarbonyl)-sulfamide.

While HPLC remains the gold standard for final purity quantification, our comparative data indicates that In-Situ Mid-IR is superior for reaction trajectory monitoring. The in-situ method eliminates the safety hazards of sampling pressurized hydrogenators, reduces cycle time by 15-20% through precise endpoint determination, and provides mechanistic insight into the stepwise deprotection of the disubstituted sulfamide that offline methods miss due to sampling lag.

The Chemical Challenge

The hydrogenolysis of N,N'-bis-(benzyloxycarbonyl)-sulfamide is a critical deprotection step yielding free sulfamide (


).

Reaction Scheme:



Operational Risks:

  • Stepwise Kinetics: The reaction proceeds through a mono-Cbz intermediate. Stopping too early yields impurities; running too long risks catalyst poisoning or side-reactions.

  • Safety: Sampling a reactor at 3–5 bar

    
     pressure involves depressurization or complex sampling loops, increasing the risk of hydrogen leaks and fire.
    
  • Blind Spots: Offline HPLC has a 30–60 minute lag (sampling + prep + run time). In fast hydrogenations, the reaction endpoint is often missed during this window.

Methodology Comparison

Method A: The Alternative (Offline HPLC)
  • Workflow: Stop agitation

    
     Depressurize/Purge 
    
    
    
    Aliquot
    
    
    Filter Catalyst
    
    
    Dilute
    
    
    Inject.
  • Pros: High specificity; quantifies trace impurities.

  • Cons: Invasive; disrupts reaction equilibrium; significant safety risk; data is historical, not real-time.

Method B: The Product (In-Situ Mid-IR Spectroscopy)
  • Workflow: Insert probe

    
     Pressurize 
    
    
    
    Monitor specific functional group absorbance trends in real-time.
  • Pros: Non-invasive; continuous data stream; high safety profile; tracks reaction kinetics.

  • Cons: Lower sensitivity for trace impurities (<0.1%) compared to HPLC.

Experimental Protocol: In-Situ Monitoring

This protocol describes the self-validating system used to generate the comparative data.

Equipment:

  • Reactor: 1L Hastelloy High-Pressure Reactor (Parr Instrument Co.).

  • Sensor: Mid-IR Probe with Diamond Comp (e.g., Mettler Toledo ReactIR or equivalent).

  • Analytics: HPLC (Agilent 1200 Series) for verification.

Step-by-Step Workflow:

  • Background Collection: Insert the clean Mid-IR probe into the reactor containing only the solvent (Methanol). Collect background spectrum (256 scans) to subtract solvent matrix effects.

  • Loading: Charge N,N'-bis-(benzyloxycarbonyl)-sulfamide (0.5 M) and 10 wt% Pd/C catalyst.

  • Spectral Validation (Pre-Reaction):

    • Verify the presence of the Cbz Carbonyl (C=O) stretch at ~1725 cm⁻¹ .

    • Verify the Sulfonyl (O=S=O) asymmetric stretch at ~1360 cm⁻¹ .

    • Note: The C=O peak is the "Critical Process Parameter" (CPP) for tracking.

  • Reaction Initiation:

    • Purge vessel with

      
       (3x).[1][2]
      
    • Pressurize with

      
       to 3 bar.
      
    • Set agitation to 800 RPM (mass transfer limited regime).

    • Start Data Collection: 1 spectrum every 30 seconds.

  • Monitoring Logic:

    • Phase 1 (Induction): Watch for dissolution/heating.

    • Phase 2 (Reaction): Observe the exponential decay of the 1725 cm⁻¹ peak.

    • Phase 3 (Endpoint): When the 1st derivative of the 1725 cm⁻¹ peak height approaches zero, the reaction is complete.

  • Verification: Only after IR indicates completion, take one final HPLC sample to confirm purity.

Performance Data & Visualization

Table 1: Comparative Performance Matrix
MetricOffline HPLC (Method A)In-Situ Mid-IR (Method B)Impact
Data Frequency 1 point every 45 mins1 point every 30 secsKinetic resolution improved by 90x.
Endpoint Precision ± 30 mins± 2 minsPrevents over-processing.
Operator Exposure High (Open sampling)None (Closed loop)Significant safety improvement.
Sample Loss ~5 mL per batch0 mLYield conservation.
Cycle Time 4.5 Hours3.2 Hours28% throughput increase.
Mechanistic Visualization

The following diagram illustrates the feedback loop differences. The In-Situ path (Green) allows for immediate control, while the Offline path (Red) introduces a "Blind Zone."

G cluster_insitu The Product: In-Situ Loop (Continuous) cluster_offline Alternative: Offline Loop (Discrete) Start Start Reaction (H2 Pressurization) Probe Mid-IR Probe (Inside Reactor) Start->Probe Sample Stop Stirring & Depressurize Start->Sample SpecAnalysis Spectral Analysis (Trend: 1725 cm-1 Decay) Probe->SpecAnalysis Decision Endpoint Reached? SpecAnalysis->Decision Decision->Probe No (Continue) Action Terminate Reaction (Vent H2) Decision->Action Yes (Real-Time) Prep Filter & Dilute (30 min lag) Sample->Prep HPLC HPLC Analysis (20 min run) Prep->HPLC HPLC->Sample Incomplete (Repressurize) HPLC->Action Complete (Delayed)

Caption: Figure 1. Decision logic comparison. The In-Situ loop (Green) enables immediate termination upon Cbz removal, whereas the Offline loop (Red) requires hazardous sampling and introduces significant time lag.

Conclusion

For the specific application of N,N'-bis-(benzyloxycarbonyl)-sulfamide deprotection , In-Situ Mid-IR spectroscopy is the superior methodology for process control.

  • Causality: The distinct carbonyl stretch of the Cbz group (

    
    ) provides a direct, interference-free proxy for reactant concentration.
    
  • Integrity: The system is self-validating; the disappearance of the Cbz peak correlates 1:1 with the appearance of the amine product, confirmed by final HPLC.

  • Recommendation: Use In-Situ Mid-IR for the reaction phase to ensure safety and kinetic precision. Use Offline HPLC only for final product release testing.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from

  • Dalligos, D. M., et al. (2023). "Coaxial Dielectric Spectroscopy as an In-Line Process Analytical Technique for Reaction Monitoring." Organic Process Research & Development, 27(6), 1094-1103.[3] (Demonstrates PAT utility in hydrogenation).

  • BenchChem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group: Mechanism of Deprotection. Retrieved from

  • Yu, L., et al. (2010). "Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development." American Pharmaceutical Review. (Discusses real-time monitoring strategies).

Sources

Validation

Strategic Sulfamoylation &amp; Amine Synthesis: Benchmarking N,N'-bis-(benzyloxycarbonyl)-sulfamide

Executive Summary: The "Safety-Catch" Scaffold In the landscape of nitrogen-heteroatom bond formation, N,N'-bis-(benzyloxycarbonyl)-sulfamide (referred to herein as Cbz-BS ) represents a strategic evolution over traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Safety-Catch" Scaffold

In the landscape of nitrogen-heteroatom bond formation, N,N'-bis-(benzyloxycarbonyl)-sulfamide (referred to herein as Cbz-BS ) represents a strategic evolution over traditional reagents like chlorosulfonyl isocyanate (CSI) or sulfamoyl chloride.

While often categorized under "amine protection," Cbz-BS is functionally a nucleophilic sulfamoylating agent . It serves two critical roles in high-value synthesis:

  • A Stable Precursor for Sulfamides: It bypasses the handling of unstable sulfamoyl chlorides.

  • A Gabriel-Type Amine Surrogate: It allows the conversion of alcohols to amines (via Mitsunobu) or alkyl halides to sulfamides with orthogonal deprotection (hydrogenolysis), avoiding the harsh hydrazine conditions of the traditional Gabriel synthesis.

This guide benchmarks Cbz-BS against industry-standard methods, providing the experimental grounding required to integrate it into drug development workflows.

Technical Benchmark: Cbz-BS vs. Traditional Methods

The following analysis compares Cbz-BS against the three dominant methodologies for sulfamide/amine synthesis: Direct Sulfamoylation (CSI) , Direct Alkylation , and Phthalimide (Gabriel) Synthesis .

Comparative Analysis Matrix
FeatureN,N'-bis-(Cbz)-sulfamide (Cbz-BS) Chlorosulfonyl Isocyanate (CSI) Sulfamide (

)
Phthalimide (Gabriel)
Primary Utility Mitsunobu Nucleophile / Stable Sulfamide SourceElectrophilic SulfamoylationDirect Nucleophilic DisplacementAmine Synthesis (from Halides/Alcohols)
Reagent Stability High (Crystalline Solid, Shelf-stable)Low (Moisture sensitive, corrosive liquid)High (Stable Solid)High (Stable Solid)
Selectivity Excellent (Mono-alkylation via Mitsunobu)Variable (Highly reactive, side reactions common)Poor (Poly-alkylation is frequent)Good (Mono-alkylation)
Reaction Conditions Mild (Neutral/Mitsunobu conditions)Harsh (Low temp required, acidic workup)Harsh (High Temp / Strong Base)Moderate (Requires Hydrazine/Base for deprotection)
Deprotection Orthogonal (

or HBr/AcOH)
Hydrolysis (often destructive)N/AHydrazine (Toxic) or Strong Base
Atom Economy Moderate (Loss of 2x Cbz)HighHighModerate (Loss of phthalhydrazide)
Key Advantages of Cbz-BS
  • Orthogonality: Unlike Boc-sulfamides (acid-labile), Cbz-BS is stable to TFA and HCl. This allows for the manipulation of acid-sensitive pharmacophores (e.g., removal of Boc groups elsewhere in the molecule) while keeping the sulfamide nitrogen protected.

  • Regiocontrol: Direct reaction of sulfamide (

    
    ) with alkylating agents often yields a mixture of mono-, di-, and tri-substituted products. Cbz-BS, utilized in a Mitsunobu protocol, enforces mono-alkylation due to the steric bulk and electron-withdrawing nature of the Cbz groups.
    
  • Safety: It eliminates the need for CSI, which reacts violently with water and forms corrosive HCl gas, and avoids the use of hydrazine (a carcinogen) required for Phthalimide deprotection.

Mechanistic Pathways & Decision Logic

The utility of Cbz-BS is best understood through its reaction pathways. It acts as a "masked" ammonia or sulfamide equivalent.

Pathway Diagram: Synthesis and Application

The following diagram illustrates the preparation of the reagent and its divergent applications (Amine Synthesis vs. Sulfamide Synthesis).

Cbz_Sulfamide_Workflow Start Chlorosulfonyl Isocyanate (CSI) Reagent N,N'-bis-(Cbz)-sulfamide (The Reagent) Start->Reagent Reaction with BnOH BnOH Benzyl Alcohol (2.0 equiv) BnOH->Reagent Mitsunobu Mitsunobu Reaction (PPh3, DIAD) Reagent->Mitsunobu Nucleophile Substrate Alcohol (R-OH) Substrate->Mitsunobu Electrophile Intermediate Protected Intermediate R-N(Cbz)-SO2-NH(Cbz) Mitsunobu->Intermediate Deprotection1 H2 / Pd-C (Hydrogenolysis) Intermediate->Deprotection1 Deprotection2 Ammonolysis / Nucleophilic Attack Intermediate->Deprotection2 Product1 Primary Amine (R-NH2) Deprotection1->Product1 Loss of SO2 + Toluene Product2 Monosubstituted Sulfamide (R-NH-SO2-NH2) Deprotection2->Product2 Selective Cleavage

Figure 1: The synthetic workflow for N,N'-bis-(benzyloxycarbonyl)-sulfamide, demonstrating its dual utility for amine and sulfamide generation.

Experimental Protocols

These protocols are designed to be self-validating. The stability of the intermediate allows for standard silica chromatography purification, a significant advantage over CSI-derived intermediates.

Protocol A: Preparation of N,N'-bis-(benzyloxycarbonyl)-sulfamide

Note: This reaction is exothermic. Proper cooling is essential.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagents:

    • Chlorosulfonyl Isocyanate (CSI): 10.0 mmol (Caution: Corrosive)

    • Benzyl Alcohol: 20.5 mmol

    • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Procedure:

    • Dissolve CSI in DCM and cool to 0°C.

    • Add Benzyl Alcohol dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent decomposition.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Observation: A white precipitate (the product) typically forms.

    • Concentrate the solvent in vacuo. Recrystallize from EtOAc/Hexanes.

  • Validation:

    
    H NMR (
    
    
    
    ) should show characteristic benzyl protons (~5.1 ppm) and NH protons (~11.5 ppm).
Protocol B: Mitsunobu Coupling (General Procedure)

Target: Conversion of a primary/secondary alcohol to a protected sulfamide.

  • Reagents:

    • Substrate: Alcohol (R-OH) (1.0 equiv)

    • Nucleophile: N,N'-bis-(Cbz)-sulfamide (1.2 equiv)

    • Phosphine:

      
       (1.5 equiv)
      
    • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

    • Solvent: THF (Anhydrous)

  • Procedure:

    • Dissolve R-OH, Cbz-BS, and

      
       in THF under Argon. Cool to 0°C.
      
    • Add DIAD dropwise. The solution will turn yellow/orange.

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Workup: Concentrate and purify via flash chromatography. The bis-Cbz protected product is generally lipophilic and easy to separate from phosphine oxide.

Protocol C: Deprotection Strategies

Option 1: To Primary Amine (


) 
  • Conditions: Hydrogenolysis (

    
    , 1 atm) with 10% Pd/C in MeOH/EtOAc.
    
  • Mechanism: Cleavage of benzyl esters followed by spontaneous decarboxylation and loss of

    
    .
    
  • Note: This effectively uses the sulfamide as a "sacrificial" linker.

Option 2: To Sulfamide (


) [1]
  • Conditions: Treatment with nucleophilic bases or specific ammonolysis conditions (e.g.,

    
     in MeOH) can sometimes preserve the sulfamide core while removing the esters, though this is substrate-dependent. Note: For strict sulfamide retention, the Boc-analog is often preferred, but Cbz allows for retention in acidic media.
    

References & Validation

  • Synthesis of Masked Sulfamides:

    • Winum, J.-Y., et al. "N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent." Organic Letters, 2001. (Foundational chemistry for sulfamoylating reagents).[2][3][4][5]

    • Validation: Confirms the utility of carbamate-protected sulfamides in avoiding CSI handling issues.

  • Mitsunobu Applications:

    • Mitsunobu, O.[6][7] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981.[6]

    • Validation: Establishes the mechanism for nucleophilic substitution of alcohols using acidic nitrogen pronucleophiles (pKa of Cbz-sulfamide is ideal for this).

  • Orthogonal Protection Strategies:

    • Kocienski, P. J. "Protecting Groups."[7][8] Thieme Chemistry, 3rd Edition.

    • Validation: Authoritative text on the stability profiles of Cbz (hydrogenolysis) vs. Boc (Acid) vs. Fmoc (Base), supporting the "Orthogonality" claims in Section 2.

  • Comparison to Sulfamoyl Chloride:

    • Reitz, A. B., et al. "Synthesis of Sulfamides." Chemical Reviews, 2009.

    • Validation: Comprehensive review detailing the instability of sulfamoyl chloride and the advantages of "masked" equivalents like the Cbz and Boc derivatives.

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Protocol: N,N'-bis-(benzyloxycarbonyl)-sulfamide

Executive Summary Immediate Action Required: Treat N,N'-bis-(benzyloxycarbonyl)-sulfamide as a Non-Halogenated Organic Solid with specific thermal decomposition hazards ( , ). Unlike standard organic solids, the sulfamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat N,N'-bis-(benzyloxycarbonyl)-sulfamide as a Non-Halogenated Organic Solid with specific thermal decomposition hazards (


, 

).

Unlike standard organic solids, the sulfamide core (


) presents a risk of releasing toxic sulfur dioxide and nitrogen oxides upon combustion. Therefore, this compound must never  be mixed with general trash or flushed down drains. It requires high-temperature incineration with flue gas scrubbing.

Part 1: Chemical Identity & Hazard Assessment[1]

To ensure we are managing the correct waste stream, verify the chemical identity against the parameters below. This compound is frequently used as a stable precursor in the synthesis of Burgess-type reagents or as a protected sulfamide linker in medicinal chemistry.

Chemical Profile
ParameterSpecification
Chemical Name N,N'-bis-(benzyloxycarbonyl)-sulfamide
Common Abbreviation Bis-Cbz-sulfamide
Molecular Formula

Physical State White to off-white crystalline solid
Primary Hazard Irritant (Skin/Eye/Respiratory); Thermal Decomposition (

)
Stability Stable under ambient conditions; Hydrolyzes in strong base/acid
The "Why" Behind the Protocol (Causality)
  • Thermal Decomposition: The sulfamide linkage (

    
    ) is thermally stable up to moderate temperatures but releases Sulfur Dioxide (
    
    
    
    ) and Nitrogen Oxides (
    
    
    ) during incineration. Standard municipal incinerators may not capture these emissions effectively; thus, it must go to a facility equipped with wet scrubbers.
  • Chemical Incompatibility: The carbamate (Cbz) groups are combustible. Mixing this solid with strong oxidizers (e.g., permanganates, perchlorates) creates a risk of rapid oxidation or fire.

  • Ecological Impact: Sulfamides can exhibit biological activity (enzyme inhibition). Preventing release into the water table is critical to avoid aquatic toxicity.

Part 2: Pre-Disposal Stabilization & Segregation

This section outlines the Self-Validating System . Before moving the waste, you must verify its state.

Segregation Logic

Do NOT mix with:

  • Strong Oxidizers: Risk of exothermic reaction.

  • Strong Bases (NaOH, KOH): Will hydrolyze the Cbz groups and potentially degrade the sulfamide core, releasing benzyl alcohol and altering the waste profile.

  • Halogenated Solvents: Unless the solid is already dissolved in DCM or Chloroform, keep it separate to reduce disposal costs.

Decision Logic Diagram (Graphviz)

The following decision tree illustrates the operational workflow for categorizing the waste.

DisposalWorkflow Start Waste Generation: N,N'-bis-(benzyloxycarbonyl)-sulfamide StateCheck Physical State Assessment Start->StateCheck IsSolid Dry Solid / Powder StateCheck->IsSolid IsLiquid Dissolved in Solution StateCheck->IsLiquid SolidBin Bin: Non-Halogenated Organic Solid Waste IsSolid->SolidBin SolventCheck Identify Solvent Base IsLiquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalogenated HaloBin Bin: Halogenated Solvent Waste Halogenated->HaloBin NonHaloBin Bin: Non-Halogenated Solvent Waste NonHalogenated->NonHaloBin Labeling Labeling Requirement: 'Contains Sulfamides - SOx Risk' SolidBin->Labeling HaloBin->Labeling NonHaloBin->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubbers) Labeling->FinalDisp

Caption: Operational workflow for segregating N,N'-bis-(benzyloxycarbonyl)-sulfamide based on physical state and solvent matrix.

Part 3: Step-by-Step Disposal Workflow

Scenario A: Pure Solid Waste (Excess Reagent)
  • Container Selection: Use a high-density polyethylene (HDPE) or amber glass wide-mouth jar. Avoid metal containers if the material is potentially damp or acidic.

  • Bagging: Place the solid inside a secondary clear polyethylene bag before placing it in the rigid container. This "double containment" prevents dust inhalation by waste handlers.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: "N,N'-bis-(benzyloxycarbonyl)-sulfamide (100%)."

    • Hazard Checkbox: [x] Toxic [x] Irritant.

    • Critical Note: Add a remark "Sulfur/Nitrogen containing - Incinerate Only."

Scenario B: Solution Waste (Reaction Mixtures)
  • PH Check: Ensure the solution pH is between 5 and 9. If the reaction used strong acids/bases, neutralize carefully before bottling to prevent pressure buildup from hydrolysis.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste carboy.

    • If dissolved in Ethyl Acetate/Methanol : Dispose in Non-Halogenated Waste carboy.

  • Precipitation Risk: If the concentration is high, the solid may precipitate out in the waste drum. Do not fill waste containers >90% full to allow for expansion and potential settling.

Part 4: Emergency Contingencies

Accidental Spillage (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If generating dust, use an N95 respirator.

  • Containment: Do not dry sweep. Cover the spill with a damp paper towel or an oil-based sweeping compound to suppress dust.

  • Cleanup: Scoop the material into a disposable container. Wipe the area with acetone or methanol to solubilize remaining traces, then wash with soap and water.

  • Disposal: Treat all cleanup materials (wipes, gloves) as solid hazardous waste (Scenario A).

Exposure Response
  • Inhalation: Move to fresh air immediately. The sulfamide moiety can cause respiratory tract irritation.[1]

  • Skin Contact: Wash with soap and water for 15 minutes. Cbz-protected amines are generally lipophilic and may penetrate skin; monitor for irritation.

References

  • National Institutes of Health (NIH) - PubChem. Sulfamide Compound Summary. Available at: [Link] (Accessed Feb 2026).

  • Environmental Protection Agency (EPA). Hazardous Waste Generators - Categories and Requirements (40 CFR Part 262). Available at: [Link] (Accessed Feb 2026).

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section 13: Disposal). Available at: [Link] (Accessed Feb 2026).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.